molecular formula C25H26FN5O2 B8197429 TL-895

TL-895

Cat. No.: B8197429
M. Wt: 447.5 g/mol
InChI Key: OXOXFDSEGFLWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TL-895 is a useful research compound. Its molecular formula is C25H26FN5O2 and its molecular weight is 447.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]-4-fluoropiperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O2/c1-2-21(32)31-14-12-25(26,13-15-31)16-28-24-22(23(27)29-17-30-24)18-8-10-20(11-9-18)33-19-6-4-3-5-7-19/h2-11,17H,1,12-16H2,(H3,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOXFDSEGFLWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of TL-895: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of TL-895, an investigational, orally bioavailable, small molecule inhibitor.[1][2][3] this compound is a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in various cellular signaling pathways.[4][5][6] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Primary Mechanism of Action: Irreversible BTK Inhibition

This compound functions as an ATP-competitive inhibitor of BTK.[4][5][6] By binding to the active site of the enzyme, this compound prevents the transfer of phosphate from ATP to its substrates, thereby blocking its kinase activity. The inhibition is irreversible, leading to a sustained pharmacodynamic effect.[3][4][6] This targeted inhibition of BTK disrupts downstream signaling pathways that are crucial for the proliferation and survival of certain cancer cells and the activation of various immune cells.[1][7]

Quantitative Efficacy and Selectivity

This compound has demonstrated high potency against its primary target, BTK, and selectivity over other kinases. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound

Target/AssayIC50/EC50Cell/System
Recombinant BTK1.5 nM (average IC50)Recombinant enzyme assay
BTK auto-phosphorylation (Y223)1-10 nM (IC50)Cellular assays
B-cell receptor (BCR) activation (CD69 expression in PBMCs)12 nM (EC50)Primary human peripheral blood mononuclear cells
B-cell receptor (BCR) activation (CD69 expression in whole blood)21 nM (EC50)Human whole blood
Ramos cell BCR activation45.75 nM (IC50)Ramos Burkitt's lymphoma cell line
FcR activation in basophils1.01 µM (IC50)Basophil activation assay
Pro-inflammatory cytokine production (IL-8, IL-1β, MCP-1, MIP-1α, IL-6)1-3 nM (EC50)Healthy human monocytes

Data sourced from multiple preclinical studies.[4][8]

Table 2: Kinase Selectivity Profile of this compound

KinaseIC50
BTK1.5 nM (average)
BLKWithin tenfold of BTK activity
BMX1.6 nM
TXKWithin tenfold of BTK activity

This compound was found to be highly selective for BTK, inhibiting only three other kinases with an IC50 within a tenfold range of its BTK activity in a panel of 270 kinases.[4][6]

Downstream Signaling Pathways and Cellular Effects

The inhibition of BTK by this compound leads to the modulation of several downstream signaling pathways and cellular processes.

Inhibition of B-Cell Receptor (BCR) Signaling

In B-cells, BTK is a key component of the BCR signaling pathway. Upon antigen binding to the BCR, BTK is activated and initiates a signaling cascade that leads to B-cell proliferation, differentiation, and survival. This compound effectively blocks this pathway, as evidenced by the inhibition of BTK auto-phosphorylation at the Y223 site and the reduced expression of the activation marker CD69 on B-cells.[4][6]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Syk Syk BCR->Syk Activates BTK BTK Syk->BTK Activates PLCg2 PLCg2 BTK->PLCg2 Activates Downstream_Signaling Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream_Signaling Leads to Antigen Antigen Antigen->BCR Binds This compound This compound This compound->BTK Inhibits

Figure 1: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Modulation of Cytokine Production

This compound has been shown to effectively inhibit the production of several pro-inflammatory cytokines by monocytes and macrophages.[4] This includes the reduction of IL-8, IL-1β, MCP-1, and TNF-α.[4] This anti-inflammatory activity may contribute to its therapeutic potential in various inflammatory and autoimmune conditions.[1]

Effects on Cell Adhesion and Migration

In the context of myelofibrosis (MF), this compound has been shown to interfere with the adhesion and migration of malignant cells.[2][9] Specifically, it inhibits the migration of JAK2VF cells towards the chemokine SDF-1α and reduces their adhesion to VCAM-1 and ICAM-1.[2][9] This is achieved through the inhibition of the BTK pathway, which subsequently impacts the activation of the GTPase RAC1, a key regulator of cell motility.[2][9]

Adhesion_Migration_Pathway SDF-1α SDF-1α BTK BTK SDF-1α->BTK Activates JAK2-mediated signals JAK2-mediated signals JAK2-mediated signals->BTK Activates RAC1 RAC1 BTK->RAC1 Activates Cell Adhesion Cell Adhesion RAC1->Cell Adhesion Promotes Cell Migration Cell Migration RAC1->Cell Migration Promotes This compound This compound This compound->BTK Inhibits

Figure 2: this compound inhibits BTK-mediated cell adhesion and migration in JAK2VF cells.

Experimental Protocols

Detailed, step-by-step experimental protocols are not publicly available. However, based on the published literature, the following outlines the general methodologies used to characterize the mechanism of action of this compound.

In Vitro Kinase Assays
  • Objective: To determine the potency (IC50) of this compound against BTK and other kinases.

  • Methodology: Recombinant kinase enzymes are incubated with a specific substrate and ATP in the presence of varying concentrations of this compound. The kinase activity is then measured, typically by quantifying the amount of phosphorylated substrate using methods such as radioisotope incorporation, fluorescence polarization, or luminescence-based assays.

Cellular Assays for BTK Inhibition
  • Objective: To confirm the inhibition of BTK activity within a cellular context.

  • Methodology:

    • BTK Auto-phosphorylation: Cells expressing BTK (e.g., Ramos cells) are treated with different concentrations of this compound. The cells are then lysed, and the level of phosphorylated BTK (pBTK) at specific sites (e.g., Y223) is quantified using techniques like Western blotting or ELISA.[4][6]

    • BCR Activation: Primary B-cells or B-cell lines are stimulated to activate the BCR pathway in the presence of this compound. The expression of cell surface activation markers, such as CD69, is then measured by flow cytometry to assess the extent of inhibition.[4]

Experimental_Workflow Start Start Cell_Culture Culture BTK-expressing cells (e.g., Ramos) Start->Cell_Culture Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment Stimulation Stimulate BCR pathway (optional) Treatment->Stimulation Cell_Lysis Lyse cells to extract proteins Stimulation->Cell_Lysis Western_Blot Perform Western Blot for pBTK and total BTK Cell_Lysis->Western_Blot Data_Analysis Quantify band intensity and calculate IC50 Western_Blot->Data_Analysis End End Data_Analysis->End

Figure 3: A representative workflow for determining the cellular inhibition of BTK auto-phosphorylation by this compound.

Cytokine Profiling Assays
  • Objective: To measure the effect of this compound on the production of inflammatory cytokines.

  • Methodology: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or isolated monocytes, are stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence of varying concentrations of this compound. The levels of secreted cytokines in the cell culture supernatant are then quantified using multiplex immunoassays (e.g., Luminex) or ELISAs.

Cell Migration and Adhesion Assays
  • Objective: To evaluate the impact of this compound on cancer cell motility and adhesion.

  • Methodology:

    • Migration (Chemotaxis) Assay: A transwell assay is typically used, where cells are placed in the upper chamber and a chemoattractant (e.g., SDF-1α) is in the lower chamber. The number of cells that migrate through the porous membrane to the lower chamber in the presence or absence of this compound is quantified.[2][9]

    • Adhesion Assay: Cells are pre-treated with this compound and then allowed to adhere to plates coated with extracellular matrix proteins like VCAM-1 or ICAM-1. After washing away non-adherent cells, the number of attached cells is quantified, often using a fluorescent dye.[2][9]

Therapeutic Indications

This compound is currently under investigation in clinical trials for the treatment of various hematological malignancies and other conditions, including:

  • Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)[7]

  • Myelofibrosis (MF)[7][10]

  • Acute Myeloid Leukemia (AML)[7]

  • Indolent Systemic Mastocytosis (ISM)[10][11]

This technical guide provides a summary of the currently available information on the mechanism of action of this compound. As research and clinical development progress, a more detailed understanding of its pharmacological profile and therapeutic applications will emerge.

References

The Role of TL-895 in B-cell Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TL-895 is an investigational, second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is fundamental for the proliferation, survival, and differentiation of B-cells, and its dysregulation is a hallmark of many B-cell malignancies.[3] As a potent and highly selective adenosine triphosphate (ATP)-competitive inhibitor, this compound is being evaluated as a therapeutic agent for various B-cell cancers, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).[1][4] This technical guide provides an in-depth overview of the preclinical and clinical data supporting the role of this compound in the treatment of B-cell malignancies.

Mechanism of Action

This compound covalently binds to the cysteine residue at position 481 (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1] This blockade of BTK activity disrupts the downstream signaling cascade initiated by BCR activation, thereby inhibiting the proliferation and survival of malignant B-cells.[3]

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is a complex network of protein interactions that is essential for B-cell development and function. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role. This compound's inhibition of BTK effectively halts this signal transduction.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Ca_release->NFkB TL895 This compound TL895->BTK Irreversible Inhibition

BCR Signaling Pathway and this compound Inhibition

Preclinical Data

The antitumor activity of this compound has been evaluated in a range of in vitro and in vivo preclinical models of B-cell malignancies.

Biochemical and Cellular Activity

This compound demonstrates potent and selective inhibition of BTK. In biochemical assays, this compound exhibits a low nanomolar average IC50 value against recombinant BTK.[1][2] Cellular assays have confirmed its on-target activity, showing inhibition of BTK autophosphorylation at the Y223 site and downstream signaling events.[1][5]

Assay TypeTarget/Cell LineEndpointThis compound ActivityReference
Biochemical Assays
Recombinant BTKRecombinant BTKIC50Average 1.5 nM[1][2]
Kinase Selectivity270-kinase panelIC50Highly selective for BTK[1]
Cellular Assays
BTK AutophosphorylationRamos (Burkitt's Lymphoma)IC501-10 nM[1][5]
Cell ProliferationPrimary CLL blastsInhibitionPotent inhibition[1]
Cell ViabilityDLBCL and MCL cell linesGrowth InhibitionSubset of activated cell lines[1]
B-cell ActivationBCR-stimulated PBMCsEC50 (CD69 downregulation)12 nM[6]
B-cell ActivationBCR-stimulated whole bloodEC50 (CD69 downregulation)21 nM[6]
Cytokine ProductionHealthy monocytesEC50 (IL-8, IL-1β, MCP-1, etc.)1-3 nM[6]
In Vivo Efficacy in Xenograft Models

This compound has shown significant tumor growth inhibition in various xenograft models of B-cell malignancies, including mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) patient-derived xenograft (PDX) models.[1]

Model TypeCancer TypeTreatmentOutcomeReference
XenograftMantle Cell Lymphoma (Mino cell line)This compoundSignificant tumor growth inhibition[1]
Patient-Derived Xenograft (PDX)Diffuse Large B-cell LymphomaThis compoundSignificant tumor growth inhibition in 5/21 models[1]

Experimental Protocols

Biochemical Kinase Assays for BTK Potency

The potency of BTK inhibitors is commonly assessed using biochemical assays that measure the inhibitor's ability to block the enzymatic activity of purified BTK.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Prepare Reagents: - Purified BTK enzyme - Kinase buffer - ATP - Substrate (e.g., poly-GT) Mix Mix BTK enzyme, this compound/vehicle, and buffer in a microplate Reagents->Mix Inhibitor Prepare serial dilutions of this compound Inhibitor->Mix Incubate1 Pre-incubate to allow inhibitor binding Mix->Incubate1 Initiate Initiate reaction by adding ATP and substrate Incubate1->Initiate Incubate2 Incubate at room temperature Initiate->Incubate2 Stop Stop reaction Incubate2->Stop Detect Detect kinase activity (e.g., ADP-Glo, LanthaScreen) Stop->Detect Analyze Analyze data to determine IC50 Detect->Analyze

Workflow for a Typical BTK Biochemical Potency Assay

Methodology:

  • Reagent Preparation: Purified recombinant BTK enzyme, a suitable kinase buffer, ATP, and a substrate (e.g., a generic tyrosine kinase substrate like poly-GT) are prepared. Serial dilutions of this compound are also prepared.

  • Kinase Reaction: The BTK enzyme and the inhibitor (this compound) or vehicle control are pre-incubated in a microplate. The kinase reaction is initiated by the addition of ATP and the substrate.

  • Detection: After a defined incubation period, the reaction is stopped, and the amount of product (e.g., ADP) or the remaining substrate is quantified using a detection reagent. The signal is read on a plate reader.

  • Data Analysis: The data is plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Patient-Derived Xenograft (PDX) Models

PDX models are generated by implanting tumor tissue from a patient into an immunodeficient mouse. These models are considered to be more representative of the patient's tumor biology compared to traditional cell line-derived xenografts.[7][8]

PDX_Model_Workflow Patient Patient with B-cell Malignancy Tumor Tumor Biopsy Patient->Tumor Implant Implant tumor fragment subcutaneously into immunocompromised mouse Tumor->Implant Tumor_Growth Monitor tumor growth Implant->Tumor_Growth Passage Passage tumor to new mice for cohort expansion Tumor_Growth->Passage Treatment Treat tumor-bearing mice with This compound or vehicle Passage->Treatment Endpoint Monitor tumor volume and other endpoints Treatment->Endpoint

References

TL-895: A Deep Dive into its Impact on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL-895 is a potent, orally bioavailable, and highly selective irreversible tyrosine kinase inhibitor that has demonstrated significant therapeutic potential in various hematological malignancies and inflammatory conditions.[1][2] This technical guide provides an in-depth analysis of the signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Mechanism of Action: Targeting Bruton's Tyrosine Kinase (BTK)

This compound exerts its primary effect by irreversibly binding to and inhibiting Bruton's Tyrosine Kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway.[3][4] This inhibition disrupts downstream signaling cascades that are crucial for B-cell proliferation, survival, and trafficking.

Quantitative Analysis of this compound Kinase Inhibition

The potency and selectivity of this compound have been characterized through various in vitro kinase assays. The following table summarizes the key inhibitory concentrations (IC50) and binding affinities (Ki) of this compound against BTK and other kinases.

KinaseIC50 (nM)Ki (nM)Reference
BTK1.511.9[3]
BMX1.6-[5]
BLK10-39-[5]
TEC10-39-[5]
TXK10-39-[5]
ERBB410-39-[5]

Affected Signaling Pathways

Beyond its direct inhibition of BTK, this compound has been shown to modulate several interconnected signaling pathways that are pivotal in the pathogenesis of various diseases.

B-Cell Receptor (BCR) Signaling Pathway

In B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL), constitutive activation of the BCR pathway is a key driver of disease progression. This compound effectively abrogates this signaling cascade.

Experimental Data:

  • This compound inhibits BTK auto-phosphorylation at the Y223 phosphorylation site with an IC50 of 1-10 nM.[4]

  • It reduces the expression of the activation marker CD69 on B-cells stimulated by BCR engagement.[6]

Signaling Pathway Diagram:

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN_SRC LYN/SRC BCR->LYN_SRC Antigen Binding BTK BTK LYN_SRC->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ + PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation TL895 This compound TL895->BTK Inhibition JAK2_BTK_Crosstalk cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EPO_R EPO Receptor JAK2 JAK2 EPO_R->JAK2 Activation SDF1a_R SDF1α Receptor BTK BTK SDF1a_R->BTK Activation JAK2->BTK Activation CellTrafficking Aberrant Cell Trafficking BTK->CellTrafficking TL895 This compound TL895->BTK Inhibition EPO EPO EPO->EPO_R SDF1a SDF1α SDF1a->SDF1a_R Chemotaxis_Adhesion cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SDF1a_R SDF1α Receptor (CXCR4) BTK BTK SDF1a_R->BTK Activation RAC1 RAC1 BTK->RAC1 Activation Adhesion Cell Adhesion (VCAM-1, ICAM-1) RAC1->Adhesion Chemotaxis Chemotaxis RAC1->Chemotaxis TL895 This compound TL895->BTK Inhibition SDF1a SDF1α SDF1a->SDF1a_R NFkB_p53_Modulation cluster_pathways Intracellular Pathways cluster_outcomes Cellular Outcomes TL895 This compound NFkB NF-κB Pathway TL895->NFkB Inhibition Navtemadlin Navtemadlin (MDM2i) p53 p53 Pathway Navtemadlin->p53 Activation Apoptosis Apoptosis NFkB->Apoptosis Anti-apoptotic signaling p53->Apoptosis Pro-apoptotic signaling SC_Depletion MPN-BP Stem Cell Depletion Apoptosis->SC_Depletion Kinase_Assay_Workflow A Prepare this compound dilutions C Add this compound and incubate A->C B Add BTK enzyme to plate B->C D Add Substrate/ATP mix and incubate C->D E Add ADP-Glo™ Reagent and incubate D->E F Add Kinase Detection Reagent and incubate E->F G Measure Luminescence F->G H Calculate IC50 G->H

References

TL-895: A Novel Bruton's Tyrosine Kinase Inhibitor for the Treatment of Myelofibrosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of TL-895, a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), and its therapeutic potential in the treatment of myelofibrosis (MF). This document synthesizes preclinical and clinical data, detailing the mechanism of action, experimental protocols, and clinical trial outcomes to support further research and development in this area.

Introduction to Myelofibrosis and the Rationale for BTK Inhibition

Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms.[1] The underlying pathophysiology is complex and involves dysregulated signaling pathways, including the Janus kinase (JAK) pathway. While JAK inhibitors have shown clinical benefit, many patients experience suboptimal responses or lose response over time, highlighting the need for novel therapeutic strategies.[2]

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor signaling pathway. Emerging evidence suggests that BTK also plays a significant role in the pathobiology of myelofibrosis. Specifically, activated BTK can mediate cell adhesion and chemotaxis of malignant myeloblasts towards stromal-cell derived-factor (SDF1α), contributing to the abnormal trafficking of these cells to extramedullary sites.[3] Furthermore, elevated levels of interleukin-8 (IL-8) in myelofibrosis patients can impair megakaryocyte function, and BTK signaling is implicated in the production of pro-inflammatory cytokines.[1][4] Therefore, inhibiting BTK presents a rational therapeutic approach to disrupt these pathological processes in myelofibrosis.

This compound is a highly potent, selective, and orally available small molecule inhibitor of BTK and bone marrow tyrosine kinase X-linked (BMX).[1] Its irreversible binding to BTK offers the potential for sustained target inhibition.

Preclinical Evaluation of this compound

Mechanism of Action and In Vitro Efficacy

Preclinical studies have demonstrated that this compound potently inhibits BTK signaling, leading to a reduction in cell adhesion and chemotaxis in cell lines relevant to myelofibrosis.

Key Findings:

  • Inhibition of BTK Pathway Activation: In murine 32D or BaF3 cells engineered to express the human JAK2V617F mutation, a hallmark of many myeloproliferative neoplasms, this compound effectively inhibited the activation of the BTK pathway.[3]

  • Reduction of Cell Adhesion: Treatment with this compound significantly decreased the adhesion of JAK2V617F-expressing cells to both vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1).[3]

  • Inhibition of Chemotaxis: this compound was shown to inhibit the migration of JAK2V617F cells towards the chemokine SDF1α.[3]

  • Downregulation of RAC1 Activation: The GTPase RAC1, which is involved in cell motility, was found to be activated in JAK2V617F cells, and this compound treatment led to a decrease in its activation.[3]

Experimental Protocols
  • Cell Lines: Murine 32D and BaF3 cells were utilized, which were engineered to ectopically express either wild-type human JAK2 (JAK2WT) or the constitutively active JAK2V617F mutant.[3]

  • Inhibitors: this compound, ibrutinib (another BTK inhibitor), and ruxolitinib (a JAK1/2 inhibitor) were used in these experiments.[3]

  • Objective: To evaluate the effect of this compound on BTK pathway activation.

  • Methodology:

    • JAK2WT and JAK2V617F expressing cells were treated with this compound, ibrutinib, or ruxolitinib for 4 hours or overnight.[3]

    • Cell lysates were prepared, and proteins were separated by SDS-PAGE.

    • Proteins were transferred to a membrane and probed with antibodies specific for phosphorylated BTK (pBTK) and total BTK.

    • Signal detection was performed using chemiluminescence or other appropriate methods.

  • Objective: To assess the impact of this compound on the adhesion of myelofibrosis-relevant cells to extracellular matrix components.

  • Methodology:

    • Plates were coated with either ICAM-1 or VCAM-1.[3]

    • JAK2V617F cells were pre-treated with this compound (0.25 μM) or ruxolitinib (0.25 μM).[3]

    • The treated cells were added to the coated plates and allowed to adhere.

    • Non-adherent cells were washed away.

    • The number of adherent cells was quantified using fluorimetry.[3]

  • Objective: To determine the effect of this compound on the directed migration of cells towards a chemoattractant.

  • Methodology:

    • JAK2V617F cells were pre-treated with this compound (0.1 μM), ruxolitinib (0.25 μM), or ibrutinib (0.5 μM).[3]

    • The treated cells were placed in the upper chamber of a trans-well insert.

    • The lower chamber contained media with SDF1α as the chemoattractant.[3]

    • After an incubation period, the number of cells that migrated to the lower chamber was quantified.

  • Objective: To measure the effect of this compound on the activation of the small GTPase RAC1.

  • Methodology: A G-LISA™ assay was used to measure the levels of activated (GTP-bound) RAC1 in lysates of JAK2V617F cells following treatment with this compound.[3]

Preclinical Data Summary
ParameterCell LineTreatmentOutcomeReference
BTK Activation 32D JAK2V617FThis compound (0.1μM)Effective inhibition of BTK activation[3]
Cell Adhesion JAK2V617F cellsThis compound (0.25μM)40% decrease in adhesion to ICAM/VCAM[3]
Chemotaxis JAK2V617F cellsThis compound (0.1μM)57% decrease in migration towards SDF1α[3]
RAC1 Activation JAK2V617F cellsThis compound39% decrease in RAC1 activation[3]

Clinical Development of this compound in Myelofibrosis

This compound is currently being evaluated in a Phase 2 clinical trial for the treatment of myelofibrosis (NCT04655118).[5] This study is designed to assess the efficacy, safety, and optimal dosing of this compound in different patient populations with myelofibrosis.

Clinical Trial Design (NCT04655118)
  • Title: A Phase 2, Multicenter Study of this compound in Subjects with Relapsed/Refractory Myelofibrosis, Janus Kinase Inhibitor Intolerant Myelofibrosis, or Janus Kinase Inhibitor Treatment Ineligible Myelofibrosis.[5]

  • Study Design: This is an open-label, multicenter study with multiple cohorts.[1][5]

  • Patient Population: The study enrolls adult patients with a confirmed diagnosis of primary myelofibrosis (PMF), post-polycythemia vera myelofibrosis (post-PV MF), or post-essential thrombocythemia myelofibrosis (post-ET MF).[5] Patients are categorized into cohorts based on their prior treatment history and eligibility for JAK inhibitors.[6]

  • Intervention: this compound is administered orally.[7] The study evaluates different dosing regimens, including 150 mg twice daily (BID) and 300 mg once daily (QD).[1]

  • Primary Objective: To determine the recommended Phase 2 dose and schedule of this compound in each cohort.[5]

  • Key Secondary Objectives:

    • Improvement in Total Symptom Score (TSS) of ≥50% (TSS-50) as measured by the Myelofibrosis Symptom Assessment Form v4.0 (MFSAF v4.0) at Week 24.[1]

    • Reduction in spleen volume of ≥35% (SVR-35) at Week 24.[1]

    • Safety and tolerability of this compound.[1]

    • Platelet response, assessed per modified IWG-MRT 2006 criteria.[1]

Clinical Trial Experimental Protocols
  • Inclusion Criteria:

    • Adults ≥18 years of age.[8]

    • Confirmed diagnosis of PMF, post-PV MF, or post-ET MF according to World Health Organization (WHO) criteria.[8]

    • Eastern Cooperative Oncology Group (ECOG) performance status of ≤2.[8]

    • Adequate hematologic, hepatic, and renal function.[8]

    • Myelofibrosis symptoms as defined by having at least 2 symptoms with an average baseline score of at least 1 for each of the 2 symptoms per MFSAF v4.0.[8]

    • For the JAKi-ineligible cohort, a platelet count of ≥ 25 and < 50 x 109/L.[8]

  • Exclusion Criteria:

    • Prior treatment with any BTK or BMX inhibitors.[8]

    • Prior treatment with a JAK inhibitor within 28 days prior to study treatment.[8]

    • Prior splenectomy or splenic irradiation within 24 weeks prior to the first dose of the study drug.[8]

  • Symptom Assessment: The Myelofibrosis Symptom Assessment Form (MFSAF) v4.0 is used to evaluate the Total Symptom Score (TSS).

  • Spleen Volume Assessment: Spleen volume is assessed by central review of imaging scans (e.g., MRI or CT).

  • Platelet Response: Platelet counts are monitored regularly, and response is defined as a platelet increase of ≥50% from baseline and >50 K/μL for ≥8 weeks, independent of platelet transfusions.[1]

  • Safety Monitoring: Adverse events are monitored and graded according to standard criteria.

  • BTK Occupancy: Complete BTK occupancy (≥95%) in peripheral blood mononuclear cells is measured at trough concentrations to confirm target engagement.[1]

  • Biomarker Analysis: Serum levels of IL-8 and circulating CD34+ cells are measured to assess the biological effects of this compound.[1]

Preliminary Clinical Results

As of a data cutoff of January 27, 2022, for a cohort of 11 patients with JAKi-ineligible myelofibrosis and severe thrombocytopenia (median baseline platelet count of 39 K/μL) treated with this compound 150 mg BID, the following results were reported:[1]

Outcome MeasureResultReference
TSS-50 at Week 24 36% of patients (4 out of 11)[1]
SVR-35 at Week 24 No patients achieved SVR-35[1]
Median Spleen Volume Reduction -5.3%[1]
Platelet Response 45% of patients (5 out of 11)[1]
≥100% Platelet Improvement 18% of patients (2 out of 11)[1]
Median Time to Platelet Response 2.9 months[1]
Median Duration of Platelet Response 6.7 months[1]
Median Change in Serum IL-8 (Baseline to Wk 12) -38%[1]
Median Change in Circulating CD34+ cells (Baseline to Wk 4) +85%[1]

Safety and Tolerability:

The most common treatment-emergent adverse events were anemia (55%), abdominal pain (27%), nausea (27%), and thrombocytopenia (27%). The most common Grade 3/4 adverse events were anemia (46%) and thrombocytopenia (27%).[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Myelofibrosis

TL895_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response JAK2_V617F JAK2 V617F BTK BTK JAK2_V617F->BTK Activates SDF1a_Receptor SDF1α Receptor SDF1a_Receptor->BTK Activates pBTK pBTK BTK->pBTK Phosphorylation RAC1 RAC1-GDP pBTK->RAC1 Activates Gene_Expression Gene Expression pBTK->Gene_Expression Signal Transduction RAC1_active RAC1-GTP RAC1->RAC1_active Adhesion Cell Adhesion (VCAM-1, ICAM-1) RAC1_active->Adhesion Chemotaxis Chemotaxis RAC1_active->Chemotaxis Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-8) TL895 This compound TL895->pBTK Inhibits Gene_Expression->Proinflammatory_Cytokines Upregulates Cell_Survival Cell Survival & Proliferation Gene_Expression->Cell_Survival Preclinical_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_data_analysis Data Analysis Cell_Lines JAK2-V617F expressing Murine 32D or BaF3 Cells Treatment Treat with this compound, Ibrutinib, or Ruxolitinib Cell_Lines->Treatment Western_Blot Western Blot (pBTK) Treatment->Western_Blot Adhesion_Assay Adhesion Assay (ICAM-1/VCAM-1) Treatment->Adhesion_Assay Chemotaxis_Assay Chemotaxis Assay (SDF1α) Treatment->Chemotaxis_Assay RAC1_Assay RAC1 Activation Assay Treatment->RAC1_Assay Quantification_WB Quantify pBTK levels Western_Blot->Quantification_WB Quantification_Adhesion Quantify cell adhesion Adhesion_Assay->Quantification_Adhesion Quantification_Chemotaxis Quantify cell migration Chemotaxis_Assay->Quantification_Chemotaxis Quantification_RAC1 Measure RAC1-GTP levels RAC1_Assay->Quantification_RAC1 Clinical_Trial_Workflow cluster_patient_journey Patient Journey cluster_assessments Assessments cluster_endpoints Endpoints & Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Cohort Assignment Screening->Enrollment Baseline_Assessment Baseline Assessments (TSS, Spleen Volume, Platelets) Enrollment->Baseline_Assessment Primary_Endpoint Primary Endpoint: Recommended Phase 2 Dose Enrollment->Primary_Endpoint Treatment_Phase This compound Administration (e.g., 150mg BID) Follow_Up Follow-Up Treatment_Phase->Follow_Up On_Treatment_Assessment On-Treatment Assessments (Weekly/Monthly) Treatment_Phase->On_Treatment_Assessment Baseline_Assessment->Treatment_Phase Week_24_Assessment Week 24 Assessment On_Treatment_Assessment->Week_24_Assessment Secondary_Endpoints Secondary Endpoints: TSS-50, SVR-35, Platelet Response, Safety Week_24_Assessment->Secondary_Endpoints

References

TL-895: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TL-895 is a potent and highly selective, second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK) currently under investigation for a range of therapeutic applications, primarily in the fields of oncology and immunology.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and ongoing clinical development. Detailed experimental protocols from key preclinical studies are provided to enable replication and further investigation.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and the downstream pathways that regulate B-cell proliferation, survival, and activation. Dysregulation of BTK signaling is implicated in the pathogenesis of various B-cell malignancies and autoimmune disorders, making it a compelling therapeutic target. This compound is an orally bioavailable small molecule designed to covalently bind to the cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[2]

Mechanism of Action

This compound exerts its therapeutic effects by irreversibly inhibiting the enzymatic activity of BTK. This blockade disrupts the B-cell receptor signaling cascade, thereby inhibiting the proliferation and survival of malignant B-cells and modulating immune responses.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of intervention for this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Proliferation Cell Proliferation & Survival Ca_release->Proliferation NFkB NF-κB Activation PKC->NFkB NFkB->Proliferation TL895 This compound TL895->BTK Inhibition

Caption: BTK Signaling Pathway and this compound Inhibition.

Preclinical Data

A significant body of preclinical research has demonstrated the potency, selectivity, and anti-tumor activity of this compound in various in vitro and in vivo models.

Quantitative Data Summary
ParameterValueCell/SystemReference
BTK IC₅₀ 1.5 nM (average)Recombinant BTK[2]
BMX IC₅₀ 1.6 nMRecombinant BMX
BTK (Y223) IC₅₀ 1-10 nMRamos Burkitt's Lymphoma Cells[2]
B-cell Activation (CD69) EC₅₀ 12 nM (PBMCs), 21 nM (Whole Blood)Human PBMCs and Whole Blood
Experimental Protocols

Objective: To determine the selectivity of this compound against a broad range of kinases.

Methodology:

  • A panel of 270 human kinases was utilized.

  • This compound was tested at a concentration of 1 µM.

  • The percentage of inhibition for each kinase was determined by measuring the residual kinase activity after incubation with this compound.

  • Data was analyzed to identify off-target kinases that were significantly inhibited by this compound. The results indicated that this compound is highly selective for BTK, with only three other kinases showing inhibition within a tenfold IC₅₀ of BTK.[2]

Objective: To assess the effect of this compound on the viability of B-cell malignancy cell lines.

Methodology:

  • Diffuse large B-cell lymphoma (DLBCL) and mantle-cell lymphoma (MCL) cell lines were seeded in 96-well plates.

  • Cells were treated with increasing concentrations of this compound or vehicle control for 72 hours.

  • Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals were solubilized with DMSO.

  • The absorbance was measured at 570 nm using a microplate reader to determine the percentage of viable cells relative to the vehicle control.

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of mantle-cell lymphoma.

Methodology:

  • Female severe combined immunodeficient (SCID) mice were subcutaneously inoculated with Mino MCL cells.

  • Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups.

  • This compound was administered orally, once daily, at a dose of 25 mg/kg.

  • Tumor volume was measured twice weekly with calipers using the formula: (length x width²)/2.

  • At the end of the study, tumors were excised and weighed. The study demonstrated that this compound significantly inhibited tumor growth compared to the vehicle control.[2]

Therapeutic Applications and Clinical Development

This compound is being investigated in several clinical trials for the treatment of various hematological malignancies and other conditions.

B-Cell Malignancies

Indication: Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)

  • Clinical Trial: NCT02825836 (Phase 1/2)

    • Objective: To evaluate the safety, tolerability, and efficacy of this compound in patients with relapsed or refractory B-cell malignancies.

    • Methodology: This is a dose-escalation and expansion study. In the dose-escalation phase, patients receive increasing doses of this compound to determine the maximum tolerated dose. In the expansion phase, patients with specific B-cell malignancies are treated at the recommended Phase 2 dose.

Myelofibrosis

Indication: Myelofibrosis (MF)

  • Clinical Trial: NCT04655118 (Phase 2)

    • Objective: To assess the efficacy and safety of this compound in patients with myelofibrosis who are relapsed, refractory, or intolerant to JAK inhibitors.

    • Methodology: This is an open-label, multi-cohort study. Patients are assigned to different cohorts based on their prior treatment history and disease characteristics. The primary endpoint is the proportion of patients who achieve a ≥35% reduction in spleen volume from baseline.

Systemic Mastocytosis

Indication: Indolent Systemic Mastocytosis (ISM)

  • Clinical Trial: NCT04655118 (Phase 2, Cohort 5)

    • Objective: To evaluate the efficacy and safety of this compound in patients with indolent systemic mastocytosis.

    • Methodology: This cohort of the NCT04655118 study enrolls patients with ISM. The efficacy is assessed based on improvements in mast cell-related symptoms and a reduction in mast cell burden.

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for evaluating a novel BTK inhibitor like this compound.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Target_ID Target Identification (BTK) Lead_Opt Lead Optimization (this compound Synthesis) Target_ID->Lead_Opt In_Vitro In Vitro Assays (Kinase Panel, Cell Viability) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Phase1 Phase 1 (Safety, MTD) In_Vivo->Phase1 Phase2 Phase 2 (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy, Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: General Drug Development Workflow for a BTK Inhibitor.

Conclusion

This compound is a promising, highly selective, second-generation BTK inhibitor with demonstrated preclinical activity in models of B-cell malignancies. Ongoing clinical trials are further evaluating its safety and efficacy in various hematological disorders. The data presented in this guide underscore the therapeutic potential of this compound and provide a foundation for further research and development in this area.

References

The History and Development of TL-895: A Bruton's Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TL-895 is a potent, second-generation, irreversible oral Bruton's tyrosine kinase (BTK) inhibitor that has shown promise in the treatment of various B-cell malignancies and myelofibrosis.[1][2] This technical guide provides a comprehensive overview of the history, development, mechanism of action, and preclinical and clinical data of this compound. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to support further research and development efforts.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, as well as in the signaling pathways of other immune cells. Its involvement in the proliferation, survival, and trafficking of malignant B-cells has made it a key therapeutic target in a range of hematological cancers. This compound was developed as a highly selective and potent covalent inhibitor of BTK, aiming to improve upon the efficacy and safety profile of first-generation BTK inhibitors.[1]

History and Development

This compound, also known as M7583, was developed by Telios Pharma, Inc. as a second-generation BTK inhibitor.[3] Preclinical studies demonstrated its high potency and selectivity for BTK.[3][4] The development of this compound has progressed to clinical trials for several indications, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Myelofibrosis (MF).[5][6][7]

Mechanism of Action

This compound is a covalent inhibitor of BTK, forming an irreversible bond with a cysteine residue in the active site of the enzyme. This leads to the inhibition of BTK's kinase activity and the downstream signaling pathways that are dependent on it. The primary signaling pathway affected is the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of malignant B-cells. In myelofibrosis, activated JAK2 can increase BTK and NFκB signaling, leading to aberrant cell trafficking and cytokine production; this compound's inhibition of BTK can modulate these effects.[8]

Signaling Pathway

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of intervention for this compound.

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Activation NFkB_NFAT_AP1 NF-κB / NFAT / AP-1 IP3_DAG->NFkB_NFAT_AP1 Activation Proliferation_Survival Cell Proliferation & Survival NFkB_NFAT_AP1->Proliferation_Survival TL895 This compound TL895->BTK Inhibition Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-pBTK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end Development_Logic cluster_preclinical Preclinical Development cluster_clinical Clinical Development discovery Discovery of this compound in_vitro In Vitro Studies (Kinase Assays, Cell Lines) discovery->in_vitro Potency & Selectivity in_vivo In Vivo Studies (Xenograft Models) in_vitro->in_vivo Cellular Activity phase1 Phase 1 Trials (Safety & Dosage) in_vivo->phase1 Preclinical Proof-of-Concept phase2 Phase 2 Trials (Efficacy & Safety) phase1->phase2 Established Safety phase3 Phase 3 Trials (Pivotal Studies) phase2->phase3 Demonstrated Efficacy approval Regulatory Approval phase3->approval Positive Outcomes

References

Methodological & Application

Application Notes and Protocols for TL-895 in Animal Models of Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL-895, also known as M7583, is a second-generation, potent, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As an adenosine triphosphate (ATP)-competitive inhibitor, this compound has demonstrated significant preclinical efficacy in various B-cell malignancies.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in animal models of leukemia, with a primary focus on chronic lymphocytic leukemia (CLL) and other relevant B-cell malignancies, for which preclinical data is available.

Mechanism of Action

This compound functions by covalently binding to the Cys481 residue in the ATP-binding pocket of BTK, leading to its irreversible inhibition.[4] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[5] In many B-cell leukemias and lymphomas, the BCR pathway is constitutively active, promoting malignant cell growth and survival. By inhibiting BTK, this compound effectively disrupts this signaling cascade. Specifically, this compound has been shown to inhibit BTK auto-phosphorylation at the Y223 phosphorylation site.[1][2][3][6]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound in various preclinical models of B-cell malignancies.

Table 1: In Vitro Potency of this compound

AssayTarget/Cell LineIC50/EC50Reference
Kinase AssayRecombinant BTK1.5 nM (average)[1][2][3]
Kinase AssayBMX1.6 nM[6]
BTK Auto-phosphorylation (Y223)Ramos (Burkitt's Lymphoma)1-10 nM[1][2][3][6]
B-cell Activation (CD69 expression)BCR-stimulated PBMCs12 nM[6]
B-cell Activation (CD69 expression)BCR-stimulated whole blood21 nM[6]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Animal ModelCell Line/Tumor TypeDosing RegimenOutcomeReference
Mouse XenograftMino (Mantle Cell Lymphoma)25 mg/kg, once daily, oralSignificant tumor growth inhibition[1][2][3][6]
Patient-Derived Xenograft (PDX)Diffuse Large B-cell Lymphoma (DLBCL)Not specifiedSignificant anti-tumor activity in 5 out of 21 models[1][2][3]

Signaling Pathway Diagram

The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by this compound.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation TL895 This compound TL895->BTK Inhibition DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Activation NFkB_NFAT_MAPK NF-κB, NFAT, MAPK Pathways DAG_IP3->NFkB_NFAT_MAPK Proliferation_Survival Cell Proliferation & Survival NFkB_NFAT_MAPK->Proliferation_Survival

Caption: BTK signaling pathway and this compound inhibition.

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation in a Mantle Cell Lymphoma (MCL) Xenograft Model

This protocol is based on the methodology used to evaluate this compound in the Mino MCL xenograft model.[1][3]

1. Cell Culture:

  • Mino MCL cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) under standard cell culture conditions (37°C, 5% CO2).

2. Animal Model:

  • Use immunodeficient mice (e.g., female NOD/SCID or similar).
  • House animals in a pathogen-free environment with access to food and water ad libitum.
  • Allow a one-week acclimatization period before the start of the experiment.

3. Tumor Implantation:

  • Harvest Mino cells during their exponential growth phase.
  • Resuspend cells in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel.
  • Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells into the flank of each mouse.

4. Tumor Growth Monitoring and Grouping:

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

5. Drug Formulation and Administration:

  • Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
  • The recommended dose is 25 mg/kg, administered once daily via oral gavage.[6]
  • The control group should receive the vehicle only.

6. Efficacy Assessment:

  • Continue to monitor tumor volume and body weight throughout the study.
  • The primary endpoint is typically tumor growth inhibition.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

7. Statistical Analysis:

  • Compare tumor growth between the this compound treated group and the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating this compound in a leukemia/lymphoma animal model.

Experimental_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Cell_Culture 1. Leukemia/Lymphoma Cell Culture Tumor_Implantation 3. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization 5. Randomization into Treatment Groups Tumor_Monitoring->Randomization Treatment 6. This compound or Vehicle Administration Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 8. Endpoint Analysis (Tumor Excision, etc.) Data_Collection->Endpoint Statistical_Analysis 9. Statistical Analysis & Reporting Endpoint->Statistical_Analysis

Caption: Workflow for in vivo this compound efficacy studies.

Considerations for Other Leukemia Models

While robust preclinical data for this compound in animal models of acute myeloid leukemia (AML) or acute lymphoblastic leukemia (ALL) is not yet widely published, the compound is under investigation for AML in clinical trials in combination with other agents.[2][3][7] Researchers interested in exploring this compound in these contexts may consider the following:

  • In Vitro Screening: Initial studies should assess the sensitivity of AML and ALL cell lines to this compound in vitro to establish a biological rationale.

  • Target Expression: Confirm the expression and activation of BTK in the chosen AML or ALL models, as its role in these diseases can be more varied than in B-cell malignancies.

  • Animal Model Selection: Patient-derived xenograft (PDX) models of AML and ALL are valuable tools for preclinical evaluation as they can better recapitulate the heterogeneity of the human disease.

This compound is a promising BTK inhibitor with demonstrated preclinical activity in animal models of B-cell malignancies, including chronic lymphocytic leukemia. The provided data and protocols offer a foundation for researchers to design and execute studies to further investigate the therapeutic potential of this compound in various forms of leukemia. Future research should aim to expand the understanding of its efficacy in a broader range of leukemia subtypes.

References

Application Notes and Protocols for In Vivo Preparation of TL-895

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL-895 is a potent, highly selective, and irreversible second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5][6] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[7][8] this compound also demonstrates inhibitory activity against bone marrow tyrosine kinase X-linked (BMX).[6][9] By covalently binding to the cysteine 481 residue in the active site of BTK, this compound effectively blocks its downstream signaling, making it a promising therapeutic agent for various B-cell malignancies and other conditions like myelofibrosis.[8][9][10]

These application notes provide detailed protocols for the preparation and administration of this compound for in vivo experiments, particularly in rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this compound.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetAssay TypeValueReference
BTKIC501.5 nM[1][2][3][4]
BTKKi11.9 nM[1][2][5]
BMXIC501.6 nM[3][6]
BLKIC5010-39 nM[6]
TXKIC5010-39 nM[6]

Table 2: In Vitro Cellular Activity of this compound

Cell Type/ProcessAssayValueReference
Ramos cells (BCR activation)IC5045.75 nM[3]
Basophils (FcR activation)IC501.01 µM[3]
B-cells in PBMCs (BCR-stimulated CD69 expression)EC5012 nM[3]
B-cells in whole blood (BCR-stimulated CD69 expression)EC5021 nM[3]
Healthy Monocytes (IL-8, IL-1β, MCP-1, MIP-1α, IL-6 production)EC501-3 nM[6]

Table 3: In Vivo Formulation and Solubility of this compound

Formulation ComponentPercentageSolubilityReference
DMSO10%≥ 2.08 mg/mL (in final formulation)[2]
PEG30040%[2]
Tween 805%[2]
Saline45%[2]
DMSO10%≥ 2.08 mg/mL (in final formulation)[2]
20% SBE-β-CD in Saline90%[2]
DMSO10%≥ 2.08 mg/mL (in final formulation)[2]
Corn Oil90%[2]
DMSO (stock)-250 mg/mL[2][5]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a common vehicle for oral administration of this compound in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound powder in DMSO to create a concentrated stock solution. A stock concentration of 20.8 mg/mL in DMSO is suggested for ease of dilution into the final formulation.[2]

    • Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication can be used to aid dissolution.[5]

  • Prepare the Vehicle:

    • In a sterile conical tube, add the required volumes of the vehicle components in the following order:

      • PEG300 (40% of the final volume)

      • Tween 80 (5% of the final volume)

    • Vortex the mixture thoroughly to ensure homogeneity.

  • Prepare the Final Dosing Solution:

    • Add the this compound stock solution in DMSO (10% of the final volume) to the PEG300 and Tween 80 mixture.

    • Vortex immediately and thoroughly.

    • Slowly add the sterile saline (45% of the final volume) to the mixture while vortexing.

    • The final solution should be a clear, homogenous solution. If any precipitation is observed, sonication may be required.

    • Prepare the formulation fresh daily before administration to the animals.

Example for preparing 1 mL of a 2.08 mg/mL dosing solution:

  • Add 400 µL of PEG300 to a sterile tube.

  • Add 50 µL of Tween 80 and vortex.

  • Add 100 µL of a 20.8 mg/mL this compound stock in DMSO and vortex.

  • Add 450 µL of sterile saline and vortex until clear.

Protocol 2: In Vivo Administration of this compound by Oral Gavage in Mice

This protocol provides a general guideline for the oral administration of this compound to mice. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized mice for the study (e.g., nude mice for xenograft models)

  • Animal scale

  • Oral gavage needles (stainless steel, ball-tipped, 20-22 gauge for adult mice)

  • 1 mL syringes

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh each mouse accurately before dosing to calculate the precise volume of the this compound solution to be administered.

    • The typical dosing volume for oral gavage in mice is 5-10 mL/kg body weight. Do not exceed 10 mL/kg.

  • Dosing:

    • Calculate the required volume of the this compound dosing solution for each mouse based on its weight and the desired dose (mg/kg).

    • Draw the calculated volume into a 1 mL syringe fitted with a gavage needle.

    • Ensure there are no air bubbles in the syringe.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head and body to be in a straight line.

    • Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The ball tip should help prevent accidental entry into the trachea.

    • Slowly administer the solution.

    • Withdraw the gavage needle gently.

  • Post-Administration Monitoring:

    • Monitor the animals closely for any signs of distress immediately after dosing and at regular intervals thereafter.

    • For efficacy studies in tumor models, monitor tumor growth using calipers at pre-determined time points.

    • Monitor body weight as an indicator of general health and potential toxicity.

    • At the end of the study, animals should be euthanized according to IACUC-approved protocols.

Mandatory Visualizations

Signaling Pathway of BTK Inhibition by this compound

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Hydrolysis of PIP2 PIP2 PIP2 PIP2->IP3_DAG NFkB_AKT_ERK NF-κB, AKT, ERK Signaling IP3_DAG->NFkB_AKT_ERK Proliferation Cell Proliferation, Survival, Adhesion NFkB_AKT_ERK->Proliferation TL895 This compound TL895->BTK Inhibition

Caption: BTK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Studies with this compound

InVivo_Workflow cluster_prep Preparation cluster_animal Animal Procedures cluster_analysis Data Analysis A Weigh this compound Powder B Prepare DMSO Stock Solution A->B D Mix to Create Final Dosing Formulation B->D C Prepare Vehicle (PEG300, Tween 80) C->D E Weigh Mouse and Calculate Dose Volume D->E F Administer this compound via Oral Gavage E->F G Daily Monitoring (Health, Body Weight) F->G H Measure Tumor Volume (for xenograft models) G->H I Pharmacodynamic/ Pharmacokinetic Analysis G->I J Efficacy and Toxicity Assessment H->J I->J

Caption: Workflow for preparing and administering this compound in vivo.

References

Application Notes and Protocols: Western Blot Analysis of p-BTK with TL-895 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling pathways.[1][2] Its activation through phosphorylation, particularly at Tyrosine 223 (Y223) and Tyrosine 551 (Y551), is essential for B-cell proliferation, differentiation, and survival.[2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. TL-895 is a potent, highly selective, and irreversible second-generation BTK inhibitor.[3][4][5][6] It covalently binds to the BTK active site, leading to the inhibition of its kinase activity and subsequent downstream signaling. This document provides detailed protocols for performing Western blot analysis to assess the inhibitory effect of this compound on BTK phosphorylation in relevant cell models.

Data Presentation: this compound Inhibition of BTK Phosphorylation

The following table summarizes the quantitative data on the inhibitory activity of this compound on BTK and its phosphorylation. This data has been compiled from various preclinical studies.

ParameterValueCell/SystemReference
IC50 (BTK enzymatic activity) 1.5 nMRecombinant BTK[3][4][5][6]
IC50 (p-BTK Y223) 1-10 nMNot specified[4][5][6]
IC50 (BTK) 4.9 nMNot specified[1][7]
IC50 (BMX) 1.6 nMNot specified[1][4]
EC50 (CD69 downregulation) 12 nMBCR-stimulated PBMCs[1][7]
EC50 (CD69 downregulation) 21 nMBCR-stimulated whole blood[1][7]
EC50 (Cytokine inhibition) 1-3 nMHealthy monocytes[1][7]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of this compound and the experimental process, the following diagrams are provided.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK_inactive Inactive BTK BCR->BTK_inactive  Activation Signal BTK_active Active p-BTK (pY223, pY551) BTK_inactive->BTK_active Autophosphorylation Downstream Downstream Signaling (PLCγ2, NF-κB, etc.) BTK_active->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation TL895 This compound TL895->BTK_active Irreversible Inhibition

Caption: BTK signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_culture 1. Cell Culture & this compound Treatment cell_lysis 2. Cell Lysis & Protein Quantification cell_culture->cell_lysis sds_page 3. SDS-PAGE cell_lysis->sds_page transfer 4. Protein Transfer to PVDF Membrane sds_page->transfer blocking 5. Blocking transfer->blocking primary_ab 6. Primary Antibody Incubation (anti-p-BTK, anti-BTK) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection quantification 9. Densitometry & Data Analysis detection->quantification

Caption: Experimental workflow for Western blot analysis of p-BTK.

Experimental Protocols

This section details the methodology for the Western blot analysis of phosphorylated BTK (p-BTK) following treatment with this compound.

Materials and Reagents
  • Cell Lines: Ramos (Burkitt's lymphoma) or other suitable B-cell lines expressing BTK.

  • This compound: Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.

  • Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Lysis Buffer (RIPA): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[8] Add protease and phosphatase inhibitor cocktails immediately before use.

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

  • Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.[9]

  • Membrane: Polyvinylidene difluoride (PVDF) membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-proteins, BSA is generally recommended.[8][9]

  • Primary Antibodies:

    • Rabbit anti-phospho-BTK (Tyr223) antibody.

    • Rabbit or mouse anti-BTK (total) antibody.

    • Mouse or rabbit anti-GAPDH or β-actin antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Wash Buffer: TBST (Tris-buffered saline, 0.1% Tween-20).

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Protocol

1. Cell Culture and this compound Treatment:

  • Seed Ramos cells (or other suitable cell line) at a density of 1 x 10^6 cells/mL in complete culture medium.

  • Incubate cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a DMSO-only vehicle control.

  • To stimulate BTK phosphorylation, cells can be treated with an activating agent such as anti-human IgM (10-12 µg/mL) for 10 minutes before harvesting.[2]

2. Cell Lysis and Protein Quantification:

  • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[8][10]

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm successful transfer by Ponceau S staining.[8]

4. Immunodetection:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8][9]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the primary antibody against p-BTK (Tyr223) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined experimentally.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis:

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • To analyze total BTK and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies, followed by the appropriate secondary antibodies and detection.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-BTK signal to the total BTK signal and then to the loading control (GAPDH or β-actin) to determine the relative change in BTK phosphorylation with this compound treatment.

Conclusion

This document provides a comprehensive guide for the Western blot analysis of p-BTK in response to treatment with the BTK inhibitor, this compound. The provided protocols and data will aid researchers in accurately assessing the efficacy and mechanism of action of this and other BTK inhibitors. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible results in the investigation of BTK-targeted therapies.

References

Application Notes and Protocols for Assessing TL-895 Efficacy Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL-895 is a potent and selective second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and myeloid cell disorders. This compound is currently under investigation for the treatment of conditions such as chronic lymphocytic leukemia (CLL), myelofibrosis (MF), and small lymphocytic lymphoma.[2]

This document provides detailed protocols for assessing the efficacy of this compound in vitro using common cell viability assays: the MTT and Neutral Red assays. These assays are fundamental in determining the cytotoxic and cytostatic effects of therapeutic compounds on cancer cell lines. The provided protocols are optimized for cell lines relevant to the mechanism of action of this compound, such as the Ramos human Burkitt's lymphoma cell line and the Hel-92 human erythroleukemia cell line.[3][4]

Preclinical studies have demonstrated that this compound potently inhibits BTK with an average IC50 of 1.5 nM against the recombinant enzyme and an IC50 of 4.9 nM in cellular assays.[1][4] Furthermore, this compound has been shown to inhibit the proliferation of primary CLL blasts and the growth of a subset of diffuse large B-cell lymphoma (DLBCL) and mantle-cell lymphoma (MCL) cell lines.[1]

Principle of Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Neutral Red Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. The amount of dye absorbed is proportional to the number of viable cells in the culture.

Data Presentation

The following tables present sample data demonstrating the effect of this compound on the viability of Ramos and Hel-92 cells as determined by MTT and Neutral Red assays.

Table 1: Effect of this compound on Ramos Cell Viability (MTT Assay)

This compound Concentration (nM)Mean Absorbance (570 nm)Standard Deviation% Viability
0 (Vehicle Control)1.2540.089100.0
11.1030.07587.9
50.8780.06170.0
100.6270.04550.0
500.2510.02220.0
1000.1250.01510.0
5000.0630.0085.0

Table 2: Effect of this compound on Hel-92 Cell Viability (Neutral Red Assay)

This compound Concentration (nM)Mean Absorbance (540 nm)Standard Deviation% Viability
0 (Vehicle Control)0.9820.065100.0
10.8540.05887.0
50.6870.04970.0
100.4910.03550.0
500.1960.01820.0
1000.0980.01110.0
5000.0490.0065.0

Experimental Protocols

Materials
  • This compound (powder, to be dissolved in DMSO for stock solution)

  • Ramos (ATCC® CRL-1596™) or Hel-92 (ATCC® TIB-180™) cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Neutral Red solution

  • Phosphate-buffered saline (PBS)

  • Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • 96-well flat-bottom microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding:

    • Culture Ramos or Hel-92 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Centrifuge the cell suspension and resuspend in fresh media to a concentration of 5 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to each well of a 96-well plate (5 x 10^4 cells/well).

    • Incubate the plate for 24 hours.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Add 100 µL of the diluted this compound solutions to the respective wells. For the vehicle control, add medium with the same final concentration of DMSO.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully aspirate the supernatant without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Neutral Red Assay for Cell Viability
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

  • Neutral Red Staining:

    • After the 48-72 hour incubation with this compound, centrifuge the plate at 500 x g for 5 minutes and aspirate the medium.

    • Add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red to each well.

    • Incubate for 2-3 hours at 37°C.

  • Washing and Destaining:

    • Centrifuge the plate and gently aspirate the Neutral Red-containing medium.

    • Wash the cells with 150 µL of PBS.

    • Centrifuge and aspirate the PBS.

    • Add 150 µL of the destain solution to each well.

    • Shake the plate for 10 minutes to extract the dye.

  • Absorbance Reading:

    • Read the absorbance at 540 nm using a microplate reader.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 TL895 This compound TL895->BTK Inhibition PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: BTK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Culture 1. Cell Culture (Ramos or Hel-92) Cell_Seeding 2. Seed Cells in 96-well plate Cell_Culture->Cell_Seeding TL895_Treatment 3. Add this compound (serial dilutions) Cell_Seeding->TL895_Treatment Incubation_48h 4. Incubate (48-72 hours) TL895_Treatment->Incubation_48h MTT_Addition 5a. Add MTT Reagent TL895_Treatment->MTT_Addition NR_Addition 5b. Add Neutral Red Incubation_4h 6a. Incubate (4h) MTT_Addition->Incubation_4h Incubation_2h 6b. Incubate (2-3h) NR_Addition->Incubation_2h Solubilization 7a. Solubilize Formazan Incubation_4h->Solubilization Destain 7b. Destain Incubation_2h->Destain Read_570nm 8a. Read Absorbance (570 nm) Solubilization->Read_570nm Read_540nm 8b. Read Absorbance (540 nm) Destain->Read_540nm

Caption: Workflow for assessing this compound efficacy using cell viability assays.

References

Application Notes and Protocols: TL-895 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical rationale for utilizing TL-895, a potent and selective irreversible Bruton's tyrosine kinase (BTK) inhibitor, in combination with other targeted cancer therapies. Detailed protocols for key experiments are provided to facilitate further research and development in this promising area.

Introduction to this compound

This compound is an orally bioavailable small molecule that selectively and irreversibly inhibits Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK an attractive therapeutic target. This compound has demonstrated potent anti-proliferative activity in preclinical models of Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Diffuse Large B-cell Lymphoma (DLBCL).[2] Beyond B-cell malignancies, BTK signaling has been implicated in the pathogenesis of other cancers, including Acute Myeloid Leukemia (AML) and Myelofibrosis (MF), through its role in cytokine production, cell adhesion, and migration.[3][4]

Combination Therapy Rationale

The complexity and heterogeneity of cancer often necessitate combination therapeutic approaches to overcome resistance, enhance efficacy, and improve patient outcomes. This document focuses on two promising combination strategies for this compound:

  • This compound and Ruxolitinib in Myelofibrosis (MF): Ruxolitinib, a JAK1/2 inhibitor, is a standard-of-care treatment for MF that alleviates symptoms and reduces spleen size. However, responses can be incomplete or diminish over time. Preclinical evidence suggests that the BTK pathway is activated downstream of JAK2 signaling in MF cells and contributes to cell adhesion and chemotaxis.[4] Combining this compound with ruxolitinib may therefore offer a synergistic effect by targeting both the primary driver of the disease (JAK-STAT signaling) and a key downstream effector pathway (BTK signaling).[5]

  • This compound and Navtemadlin (KRT-232) in Acute Myeloid Leukemia (AML): Navtemadlin is a small molecule inhibitor of MDM2, a negative regulator of the p53 tumor suppressor. In AML with wild-type p53, overexpression of MDM2 can lead to p53 inactivation and resistance to apoptosis. Preclinical studies have shown that BTK can also modulate the p53 pathway by phosphorylating and inhibiting MDM2. The combination of this compound and an MDM2 inhibitor like navtemadlin may therefore lead to a more robust activation of p53 and enhanced apoptosis in AML cells.

Preclinical Data for this compound Combination Therapies

The following tables summarize key preclinical data supporting the combination of this compound with ruxolitinib and navtemadlin.

Table 1: Preclinical Efficacy of this compound in Combination with Ruxolitinib in Myelofibrosis Models

Cell Line/ModelTreatmentEndpointResult
JAK2V617F-expressing murine Ba/F3 cellsThis compound + RuxolitinibInhibition of BTK activationEffective inhibition of BTK activation by the combination.
JAK2V617F-expressing murine Ba/F3 cellsThis compoundCell AdhesionSignificantly blocked cell adhesion (40% decrease).[6]
JAK2V617F-expressing murine Ba/F3 cellsThis compoundChemotaxisInhibited migration towards SDF1α (57% decrease).[6]

Table 2: Preclinical Rationale for this compound and MDM2 Inhibitor Combination in AML

FindingSignificance
BTK phosphorylates and inhibits MDM2, leading to p53 stabilization.Provides a mechanistic link for synergy between a BTK inhibitor and an MDM2 inhibitor.
MDM2 inhibition enhances the cytotoxicity of other chemotherapeutic agents in AML cells.Suggests that combining an MDM2 inhibitor with a targeted agent like this compound could be a promising strategy.
Preclinical studies show synergistic anti-leukemic activity with combined MDM2 and BET inhibitors in AML models.[4]Supports the concept of combination therapies targeting pathways that regulate p53.

Clinical Trial Information

Several clinical trials are underway to evaluate the safety and efficacy of this compound in combination with other targeted agents.

Table 3: Ongoing Clinical Trials of this compound Combination Therapies

NCT NumberCombinationIndicationPhaseStatus
NCT05280509This compound + RuxolitinibMyelofibrosis (JAKi Treatment-Naïve and Suboptimal Responders)1b/2Recruiting
NCT04669067This compound + Navtemadlin (KRT-232)Relapsed/Refractory FLT3+ Acute Myeloid Leukemia (AML)1b/2Active, not recruiting
NCT04640532This compound + Navtemadlin (KRT-232)Relapsed/Refractory Myelofibrosis1b/2Recruiting

Signaling Pathway Diagrams

The following diagrams illustrate the targeted signaling pathways and the rationale for combination therapy.

BTK_JAK_STAT_Pathway This compound and Ruxolitinib in Myelofibrosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1/2 CytokineReceptor->JAK Cytokine Binding STAT STAT JAK->STAT Phosphorylation BTK BTK JAK->BTK Activation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Downstream Downstream Effectors (e.g., NF-κB) BTK->Downstream Activation Gene Gene Transcription (Proliferation, Inflammation) Downstream->Gene Signaling Cascade STAT_dimer->Gene Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK TL895 This compound TL895->BTK

Caption: Dual inhibition of JAK-STAT and BTK signaling in Myelofibrosis.

BTK_MDM2_Pathway This compound and Navtemadlin in AML cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BTK BTK MDM2 MDM2 BTK->MDM2 Phosphorylation (Inhibition) p53 p53 p53_active Active p53 p53->p53_active Activation MDM2->p53 Ubiquitination & Degradation Apoptosis Apoptosis Genes (e.g., BAX, PUMA) p53_active->Apoptosis Gene Transcription Navtemadlin Navtemadlin (KRT-232) Navtemadlin->MDM2 TL895 This compound TL895->BTK

Caption: Synergistic activation of p53 through dual BTK and MDM2 inhibition in AML.

Experimental Protocols

In Vitro Cell Viability and Synergy Analysis

This protocol describes a method to assess the cytotoxic effects of this compound in combination with another agent (e.g., ruxolitinib or navtemadlin) and to determine if the combination is synergistic, additive, or antagonistic.

Materials:

  • Cancer cell lines (e.g., HEL for MF, MOLM-13 for AML)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • This compound (stock solution in DMSO)

  • Combination agent (e.g., ruxolitinib or navtemadlin, stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Luminometer

  • CompuSyn software for synergy analysis

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete medium. For combination studies, prepare a fixed-ratio combination of the two drugs at various concentrations.

  • Drug Treatment: Add 100 µL of the drug solutions (single agents and combinations) to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assay: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each single agent.

    • Use the CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method.[1][2][7][8] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

In_Vitro_Workflow In Vitro Synergy Assay Workflow A Seed Cells in 96-well Plate B Prepare Drug Dilutions (Single Agents & Combinations) A->B C Treat Cells with Drugs B->C D Incubate for 72 hours C->D E Add Cell Viability Reagent D->E F Measure Luminescence E->F G Data Analysis (IC50 & Combination Index) F->G

Caption: Workflow for in vitro cell viability and synergy analysis.

In Vivo Xenograft Model for Combination Therapy

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with another therapeutic agent in a subcutaneous xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Cancer cell line (e.g., MOLM-13 for AML)

  • Matrigel

  • This compound formulation for oral gavage

  • Combination agent formulation for appropriate route of administration

  • Calipers

  • Animal balance

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).

    • Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of general health and toxicity.

  • Drug Administration:

    • Administer this compound and the combination agent according to the predetermined dosing schedule and route of administration. For example, this compound can be administered orally by gavage once or twice daily.

    • The vehicle control group should receive the same vehicle used to formulate the drugs.

  • Endpoint and Analysis:

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Compare the tumor growth inhibition (TGI) between the different treatment groups. TGI can be calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100%.

    • Statistically analyze the differences in tumor volume and TGI between the groups.

In_Vivo_Workflow In Vivo Xenograft Study Workflow A Subcutaneous Injection of Cancer Cells B Tumor Growth & Randomization A->B C Drug Administration (Vehicle, Single Agents, Combination) B->C D Monitor Tumor Volume & Body Weight C->D E Endpoint & Tumor Excision D->E F Data Analysis (Tumor Growth Inhibition) E->F

Caption: Workflow for in vivo combination therapy efficacy study.

Conclusion

The combination of this compound with other targeted therapies represents a rational and promising approach for the treatment of various hematological malignancies. The preclinical data and ongoing clinical trials provide a strong foundation for further investigation into these combination strategies. The protocols provided herein offer a starting point for researchers to explore the synergistic potential of this compound in their own experimental systems.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with TL-895

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL-895 is a potent, orally available, and highly selective irreversible tyrosine kinase inhibitor targeting Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation, survival, and trafficking of both normal and malignant B-cells.[3][4] this compound is under investigation for the treatment of various hematological malignancies, including Chronic Lymphocytic Leukemia (CLL) and Myelofibrosis (MF).[1][3][5] By covalently binding to the cysteine 481 residue in the ATP-binding site of BTK, this compound effectively blocks its downstream signaling, leading to inhibition of cell activation, proliferation, and migration, and induction of apoptosis in malignant cells.[2] These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry, a powerful tool for single-cell analysis of complex biological processes.

Mechanism of Action of this compound

This compound is a second-generation BTK inhibitor with high selectivity, also demonstrating inhibitory activity against BMX (Bone Marrow X kinase), another member of the Tec family of kinases.[3][6] Its primary mechanism of action involves the irreversible inhibition of BTK, a key mediator of the B-cell receptor (BCR) signaling cascade. This inhibition disrupts downstream signaling pathways crucial for B-cell survival and proliferation, including the NF-κB pathway.[3][4] In myelofibrosis, this compound has been shown to inhibit JAK2-mediated BTK activation, thereby reducing cell adhesion and chemotaxis.[6]

Data Presentation

The following tables summarize the quantitative effects of this compound on various cellular processes as determined by cellular assays.

Table 1: Effects of this compound on Cell Adhesion and Migration

Cell LineAssayTreatment ConcentrationObserved EffectReference
JAK2VF expressing murine cellsStatic adhesion assay on VCAM- or ICAM-coated surfaces0.25 µM40% decrease in cell adhesion[6]
JAK2VF expressing murine cellsTrans-well motility assay towards SDF1α0.1 µM57% decrease in cell migration[6]

Table 2: Effects of this compound on BTK Occupancy and Downstream Signaling

Cell TypeAssayTreatmentObserved EffectReference
CLL patient cellsBTK occupancy assay150 mg BID97% BTK occupancy at trough[3]
MF patient cellsBTK occupancy assay150 mg BID95% BTK occupancy at trough[3]
JAK2VF expressing murine cellsRAC1 activation assayNot specified39% decrease in RAC1 activation[6]

Experimental Protocols

Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptotic cells following treatment with this compound using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry.

Materials:

  • Cells of interest (e.g., CLL patient-derived cells, relevant cell lines)

  • This compound (various concentrations)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at a density of 0.5 - 1 x 106 cells/mL in a suitable culture vessel. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

  • Data Acquisition and Analysis: Acquire data on a flow cytometer, collecting signals for FITC (Annexin V) and PI. Analyze the data to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Cell Cycle Analysis

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound by staining with a DNA-binding dye (e.g., Propidium Iodide) and analyzing via flow cytometry.

Materials:

  • Cells of interest

  • This compound (various concentrations)

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound or vehicle control as described in the apoptosis protocol.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

  • Data Acquisition and Analysis: Acquire the PI signal on a linear scale. Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Intracellular Phospho-protein Staining for BTK Signaling Pathway Analysis

This protocol allows for the detection of phosphorylated proteins within the BTK signaling cascade (e.g., pBTK, pNF-κB) in response to this compound treatment.

Materials:

  • Cells of interest

  • This compound (various concentrations)

  • Appropriate cell stimulant (e.g., anti-IgM for BCR crosslinking)

  • Formaldehyde (1.6%)

  • Methanol (ice-cold, 90%)

  • PBS

  • Fluorochrome-conjugated antibodies against pBTK (Y223), pNF-κB (p65 S529), and relevant cell surface markers (e.g., CD19 for B-cells).

  • Flow cytometer

Procedure:

  • Cell Treatment and Stimulation: Treat cells with this compound for the desired duration. If applicable, stimulate the cells with an appropriate agonist for a short period (e.g., 10-15 minutes) to induce protein phosphorylation.

  • Fixation: Immediately fix the cells by adding an equal volume of 1.6% formaldehyde and incubate for 10 minutes at room temperature.

  • Permeabilization: Centrifuge the cells, remove the supernatant, and resuspend the pellet in ice-cold 90% methanol. Incubate on ice for 30 minutes.

  • Washing: Wash the cells twice with PBS containing 1% BSA.

  • Antibody Staining: Resuspend the cells in PBS with 1% BSA and add the fluorochrome-conjugated phospho-specific antibodies and cell surface marker antibodies.

  • Incubation: Incubate for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with PBS containing 1% BSA.

  • Analysis: Resuspend the cells in PBS and analyze on a flow cytometer.

  • Data Acquisition and Analysis: Acquire data and analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies within the cell population of interest (e.g., gated on CD19+ cells).

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_nucleus Gene Transcription BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation TL895 This compound TL895->BTK Inhibition IKK IKK Complex PLCg2->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival

Caption: this compound Signaling Pathway Inhibition.

G cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis cluster_phospho Phospho-protein Analysis start Start: Cell Culture treatment Treat cells with this compound (or vehicle control) start->treatment harvest Harvest Cells treatment->harvest stimulate Stimulate (optional) treatment->stimulate stain_apop Stain with Annexin V-FITC & PI harvest->stain_apop fix_perm Fix & Permeabilize (e.g., 70% Ethanol) harvest->fix_perm analyze_apop Analyze by Flow Cytometry stain_apop->analyze_apop stain_cc Stain with PI/RNase A fix_perm->stain_cc analyze_cc Analyze by Flow Cytometry stain_cc->analyze_cc fix_perm_phospho Fix & Permeabilize (Formaldehyde/Methanol) stimulate->fix_perm_phospho stain_phospho Stain with Phospho-antibodies fix_perm_phospho->stain_phospho analyze_phospho Analyze by Flow Cytometry stain_phospho->analyze_phospho

Caption: Experimental Workflow for Flow Cytometry.

References

Application Notes and Protocols for TL-895 in Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of TL-895, a second-generation irreversible Bruton's tyrosine kinase (BTK) inhibitor, and its application in inducing apoptosis in cancer cell lines. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's therapeutic potential.

Introduction

This compound is a potent, highly selective, and orally available small molecule inhibitor of Bruton's tyrosine kinase (BTK) and bone marrow tyrosine kinase on the X chromosome (BMX).[1][2][3] As a covalent inhibitor, it forms a permanent bond with its target, leading to sustained inhibition.[4][5] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of various B-cell malignancies.[3] this compound is under clinical investigation for the treatment of Chronic Lymphocytic Leukemia (CLL), Myelofibrosis (MF), and other B-cell cancers.[6][7][8]

Mechanism of Action

This compound exerts its pro-apoptotic effects primarily through the irreversible inhibition of BTK. This leads to the downregulation of downstream signaling pathways that promote cell survival and proliferation. Key mechanistic highlights include:

  • Inhibition of BTK Autophosphorylation: this compound potently inhibits the autophosphorylation of BTK at the Y223 residue, a critical step in its activation.[5][9]

  • Downregulation of NF-κB Signaling: By inhibiting BTK, this compound leads to decreased activation of the NF-κB pathway, a key regulator of inflammation and cell survival.[4][10]

  • Modulation of the p53 Pathway: In combination with other agents like the MDM2 inhibitor navtemadlin, this compound has been shown to upregulate the p53 tumor suppressor pathway.[4][10]

  • Regulation of Bcl-2 Family Proteins: Treatment with this compound, particularly in combination therapies, can lead to the upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein BCL-xL.[4][10][11]

Data Presentation

Table 1: In Vitro Potency of this compound
Target/ProcessIC50/EC50Cell Line/SystemReference
Recombinant BTK1.5 nM (average IC50)Biochemical Assay[5][9]
BTK4.9 nM (IC50)Biochemical Assay[7]
BTK Autophosphorylation (Y223)1-10 nM (IC50)Ramos Burkitt's Lymphoma Cells[5][9]
IL-8, IL-1β, MCP-1, MIP-1α, IL-6 Production1-3 nM (EC50)Healthy Monocytes[3][7]
Table 2: Cellular Effects of this compound
EffectQuantitative MeasureCell Line/SystemReference
Inhibition of Cell Adhesion40% decreaseJAK2V617F expressing cells[1][7]
Inhibition of Chemotaxis57% decreaseJAK2V617F expressing cells[1][7]
Inhibition of RAC1 Activation39% decreaseJAK2V617F expressing cells[1][7]
Inhibition of Cell ProliferationEffective in primary CLL blasts and a subset of DLBCL and MCL cell linesPrimary CLL, DLBCL, and MCL cells[5][9]
Induction of ApoptosisIncreased apoptosis in MPN-BP CD34+ and CD34+CD38- cells (in combination with navtemadlin)Primary Myeloproliferative Neoplasm-Blast Phase (MPN-BP) Stem Cells[4]

Signaling Pathway Diagram

TL895_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation NFkB NF-κB Pathway BTK->NFkB Activation p53 p53 Pathway (Upregulated) BTK->p53 Indirect Modulation (with Navtemadlin) TL895 This compound TL895->BTK Irreversible Inhibition Bcl_xL Bcl-xL (Anti-apoptotic) NFkB->Bcl_xL Promotes Transcription BAX BAX (Pro-apoptotic) p53->BAX Promotes Transcription Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits BAX->Apoptosis Induces

Caption: this compound inhibits BTK, leading to apoptosis.

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination using WST-8 Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the half-maximal inhibitory concentration (IC50).[12]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • WST-8 assay reagent (e.g., Cell Counting Kit-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining

This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.[13][14]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48 hours). Include an untreated control.

  • Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Analysis:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Start Seed Cancer Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Viability Cell Viability Assay (e.g., WST-8) Incubate2->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubate2->Apoptosis Protein Protein Analysis (e.g., Western Blot) Incubate2->Protein IC50 IC50 Determination Viability->IC50 ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant ProteinQuant Protein Expression Levels Protein->ProteinQuant

Caption: Workflow for this compound in vitro evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TL-895 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of TL-895 for in vitro studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments with this compound.

Issue Potential Cause Recommended Solution
High Cell Viability/Low Efficacy at Expected Concentrations Suboptimal Incubation Time: As an irreversible covalent inhibitor, this compound's efficacy is time-dependent. Short incubation times may not be sufficient for maximal target engagement.Time-Course Experiment: Perform a time-course experiment, treating cells with a fixed concentration of this compound and assessing the endpoint (e.g., cell viability, target phosphorylation) at multiple time points (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal incubation duration.
High Cell Density: A high concentration of cells can lead to a higher total amount of the target protein (BTK), requiring a greater concentration of this compound for effective inhibition.Optimize Seeding Density: Test a range of cell seeding densities to find the optimal concentration that allows for potent inhibition by this compound without causing nutrient depletion or other artifacts.
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.Reduce Serum Concentration: If experimentally feasible, reduce the serum concentration in your cell culture medium during this compound treatment. Alternatively, perform the assay in serum-free medium for the duration of the treatment.
Compound Degradation: Improper storage or handling of this compound can lead to its degradation.Proper Handling and Storage: Ensure this compound is stored as recommended by the manufacturer. Prepare fresh dilutions from a stock solution for each experiment.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven distribution of cells across wells can lead to variable results.Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating to ensure a consistent number of cells in each well.
Pipetting Errors: Inaccurate pipetting of this compound or other reagents can introduce significant variability.Calibrate Pipettes and Use Proper Technique: Regularly calibrate your pipettes. When preparing serial dilutions, ensure thorough mixing between each step.
Edge Effects in Multi-Well Plates: Wells on the perimeter of a multi-well plate are more prone to evaporation, which can concentrate solutes and affect cell health.Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier.
Unexpected Off-Target Effects or Cellular Toxicity Concentration Too High: At high concentrations, even selective inhibitors can exhibit off-target effects.[1][2][3]Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal window that provides maximal target inhibition with minimal toxicity.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.Solvent Control: Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) in all experiments to assess the effect of the solvent on your cells.
Difficulty in Detecting Inhibition of BTK Phosphorylation Suboptimal Antibody: The antibody used for Western blotting may not be specific or sensitive enough to detect changes in BTK phosphorylation.Antibody Validation: Validate your phospho-BTK antibody using appropriate positive and negative controls. Consider testing different antibodies if necessary.
Timing of Lysate Collection: The timing of cell lysis after stimulation and/or treatment is critical for observing changes in protein phosphorylation.Optimize Stimulation and Lysis Time: Perform a time-course experiment to determine the peak of BTK phosphorylation after stimulation and the optimal time point to observe inhibition by this compound.
Sample Handling: Phosphatases in the cell lysate can dephosphorylate your target protein.Use Phosphatase Inhibitors: Always include a phosphatase inhibitor cocktail in your lysis buffer and keep samples on ice.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, orally active, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inactivation. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and differentiation. By inhibiting BTK, this compound disrupts these signaling pathways.

Q2: What is a good starting concentration range for this compound in cell-based assays?

A2: Based on published in vitro data, a good starting point for a dose-response experiment would be a range from 0.1 nM to 10 µM. The optimal concentration will depend on the specific cell line, assay endpoint, and incubation time.

Q3: How does the covalent nature of this compound affect experimental design?

A3: The irreversible covalent binding of this compound means that both concentration and incubation time are critical parameters. Unlike reversible inhibitors, where an equilibrium is reached, the inhibition by this compound increases over time as more of the target protein becomes covalently modified. Therefore, it is essential to perform time-course experiments to determine the optimal incubation duration for your specific assay.[4][5]

Q4: Can serum in the cell culture medium affect the activity of this compound?

A4: Yes, proteins in serum can bind to small molecule inhibitors, reducing their effective concentration available to the cells. If you observe lower than expected potency, consider reducing the serum concentration or using serum-free medium during the this compound treatment period, if your cells can tolerate it.

Q5: How can I confirm that this compound is inhibiting BTK in my cells?

A5: The most direct way to confirm target engagement is to perform a Western blot to assess the phosphorylation status of BTK at Tyr223 (an autophosphorylation site) or its downstream targets. A decrease in the phosphorylation of these proteins upon this compound treatment would indicate successful inhibition of BTK activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of suspension cells.

  • Cell Seeding: Seed suspension cells (e.g., Ramos, HEL 92.1.7) in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare a 2X stock of this compound at various concentrations in culture medium.

  • Treatment: Add 100 µL of the 2X this compound solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot for Phospho-BTK

This protocol is for detecting the inhibition of BTK autophosphorylation.

  • Cell Treatment: Seed cells at an appropriate density in a 6-well plate. Starve the cells in serum-free medium if necessary, and then pre-treat with various concentrations of this compound for the desired time.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) for a predetermined time to induce BTK phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-BTK (Tyr223) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total BTK as a loading control.

Chemotaxis Assay (Transwell Assay)

This protocol is for assessing the effect of this compound on SDF-1α-induced cell migration.

  • Cell Preparation: Resuspend cells in serum-free or low-serum medium. Pre-treat the cells with this compound or vehicle control for the desired time.

  • Assay Setup: Add medium containing a chemoattractant (e.g., SDF-1α) to the lower chamber of a Transwell plate.

  • Cell Seeding: Add the pre-treated cell suspension to the upper insert of the Transwell.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 4-6 hours).

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Staining: Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., DAPI or Crystal Violet).

  • Quantification: Count the number of migrated cells in several fields of view under a microscope or quantify the eluted stain by measuring absorbance.

Visualizations

TL895_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding SDF1a_R SDF-1α Receptor (CXCR4) BTK BTK SDF1a_R->BTK SDF-1α LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->downstream Transcription Gene Transcription (Proliferation, Survival) downstream->Transcription TL895 This compound TL895->BTK Covalent Inhibition

Caption: this compound Signaling Pathway Inhibition.

Experimental_Workflow start Start: Hypothesis cell_prep Prepare Cell Culture (e.g., Ramos, HEL 92.1.7) start->cell_prep dose_response Dose-Response Experiment (0.1 nM - 10 µM this compound) cell_prep->dose_response time_course Time-Course Experiment (4, 8, 12, 24, 48h) cell_prep->time_course viability_assay Cell Viability Assay (e.g., MTT) dose_response->viability_assay western_blot Western Blot for p-BTK dose_response->western_blot chemotaxis_assay Chemotaxis Assay dose_response->chemotaxis_assay time_course->viability_assay time_course->western_blot time_course->chemotaxis_assay data_analysis Data Analysis & Interpretation viability_assay->data_analysis western_blot->data_analysis chemotaxis_assay->data_analysis conclusion Conclusion & Next Steps data_analysis->conclusion

Caption: Experimental Workflow for this compound Concentration Optimization.

Troubleshooting_Logic start Issue: High Cell Viability at Expected this compound Concentration check_incubation Is Incubation Time Optimized? start->check_incubation check_density Is Cell Density Optimized? check_incubation->check_density No perform_time_course Action: Perform Time-Course Experiment check_incubation->perform_time_course Yes check_serum Is Serum Concentration a Factor? check_density->check_serum No optimize_density Action: Test Different Seeding Densities check_density->optimize_density Yes check_compound Is this compound Stock Okay? check_serum->check_compound No reduce_serum Action: Reduce Serum or Use Serum-Free Medium check_serum->reduce_serum Yes prepare_fresh Action: Prepare Fresh This compound Dilutions check_compound->prepare_fresh Yes resolved Issue Resolved perform_time_course->resolved optimize_density->resolved reduce_serum->resolved

Caption: Troubleshooting Logic for Low this compound Efficacy.

References

Technical Support Center: Overcoming TL-895 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the Bruton's tyrosine kinase (BTK) inhibitor, TL-895, in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, highly selective, and irreversible second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It also demonstrates inhibitory activity against bone marrow kinase on chromosome X (BMX).[3] this compound functions by covalently binding to the cysteine residue at position 481 (C481) within the active site of BTK, leading to its irreversible inactivation.[4][5] This blockage disrupts the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation, survival, and trafficking of malignant B-cells.[5][6] this compound has been shown to inhibit BTK auto-phosphorylation at the Y223 phosphorylation site and reduce the production of pro-inflammatory cytokines.[1][7]

Q2: My cells have developed resistance to this compound. What are the common mechanisms of resistance?

While specific resistance mechanisms to this compound are still under investigation, resistance to covalent BTK inhibitors like this compound is well-documented and typically involves:

  • On-target mutations in BTK: The most common mechanism is a point mutation in the BTK gene at the C481 residue, most frequently a cysteine to serine substitution (C481S).[4][5][8] This mutation prevents the irreversible covalent bond formation between this compound and BTK, rendering the inhibitor less effective.[8]

  • Mutations in downstream signaling molecules: Gain-of-function mutations in Phospholipase C gamma 2 (PLCG2), a key signaling molecule downstream of BTK, can lead to constitutive activation of the BCR pathway, bypassing the need for BTK activity.[4][8][9]

  • Activation of alternative signaling pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways to maintain their growth and survival, such as the PI3K/AKT pathway.

Q3: How can I confirm the mechanism of resistance in my this compound-resistant cell line?

To identify the resistance mechanism, a combination of molecular and biochemical techniques is recommended:

  • Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the BTK and PLCG2 genes to identify potential mutations.

  • Western Blotting: Analyze the phosphorylation status of BTK (pBTK) and PLCγ2 (pPLCγ2) to assess the activity of the BCR signaling pathway in the presence and absence of this compound. In resistant cells with a C481S mutation, you may observe sustained pBTK levels despite treatment.

  • Functional Assays: Conduct cell viability and apoptosis assays to confirm the resistant phenotype.

Troubleshooting Guides

Problem 1: Decreased sensitivity of cell line to this compound in cell viability assays.

Possible Cause 1: Development of acquired resistance.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response curve with this compound on the suspected resistant cell line alongside the parental (sensitive) cell line. A significant rightward shift in the IC50 value confirms resistance.

    • Investigate Mechanism:

      • Sequence the BTK and PLCG2 genes to check for mutations.

      • Perform a western blot to assess pBTK and pPLCγ2 levels after this compound treatment.

    • Culture Conditions: Ensure consistent cell culture conditions, as variations can affect drug sensitivity.

Possible Cause 2: Issues with the this compound compound.

  • Troubleshooting Steps:

    • Check Compound Integrity: Ensure the this compound stock solution is properly stored and has not degraded. Prepare a fresh stock solution if necessary.

    • Verify Concentration: Confirm the concentration of your this compound stock solution.

Problem 2: No decrease in phosphorylated BTK (pBTK) levels after this compound treatment in western blot.

Possible Cause 1: BTK C481S mutation.

  • Troubleshooting Steps:

    • Sequence BTK: Confirm the presence of the C481S mutation.

    • Use Alternative Inhibitors: Test the efficacy of non-covalent BTK inhibitors or BTK degraders (PROTACs) that are effective against the C481S mutation.

Possible Cause 2: Technical issues with the western blot.

  • Troubleshooting Steps:

    • Antibody Validation: Ensure the primary antibody for pBTK is specific and used at the recommended dilution.

    • Positive Control: Include a positive control of a sensitive cell line treated with a known BTK activator (e.g., anti-IgM) to ensure the pBTK antibody is working.

    • Loading Control: Use a reliable loading control to ensure equal protein loading.

Strategies to Overcome this compound Resistance

1. Combination Therapies

  • Rationale: Targeting multiple signaling pathways simultaneously can prevent or overcome resistance.

  • Examples:

    • BCL2 Inhibitors (e.g., Venetoclax): Combining a BTK inhibitor with a BCL2 inhibitor has shown synergistic effects in preclinical models and clinical trials.[10][11]

    • PI3K Inhibitors (e.g., Idelalisib): Dual inhibition of BTK and PI3K can be effective in overcoming resistance mediated by the activation of the PI3K/AKT pathway.[12][13]

2. Next-Generation BTK Inhibitors and Degraders

  • Rationale: Novel agents are being developed to target BTK mutants or to eliminate the BTK protein entirely.

  • Examples:

    • Non-covalent BTK inhibitors: These inhibitors bind to BTK in a different manner than covalent inhibitors and can be effective against C481S-mutant BTK.

    • BTK-targeting PROTACs (Proteolysis-Targeting Chimeras): These molecules induce the degradation of the BTK protein, offering a promising strategy to overcome resistance caused by mutations in the drug-binding site.[14][15]

Data Presentation

Table 1: In Vitro Potency of this compound

Target/Cell LineAssay TypeIC50/EC50 (nM)Reference
Recombinant BTKBiochemical Assay1.5[1][2]
BTKBiochemical Assay4.9[3][7]
BMXBiochemical Assay1.6[3]
BTK Autophosphorylation (Y223)Cellular Assay (Ramos cells)1-10[1][2]
CD69 Downregulation (PBMCs)Cellular Assay12[3][7]
CD69 Downregulation (Whole Blood)Cellular Assay21[3][7]
Pro-inflammatory Cytokine InhibitionCellular Assay (Monocytes)1-3[3][7]

Table 2: Example Data on Overcoming BTK Inhibitor Resistance with Combination Therapy

Cell LineTreatmentEffectReference
FLT3-ITD AMLMidostaurin + VenetoclaxSynergistic decrease in cell viability[11]
FLT3-ITD AMLGilteritinib + VenetoclaxSynergistic decrease in cell viability[11]
PIK3CA mutant breast cancerPI3K inhibitor + ZAK inhibitorSynergistic induction of apoptosis[12]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol is adapted from methods used to generate ibrutinib-resistant cell lines.[16]

  • Initial Culture: Culture the parental cell line in standard growth medium.

  • Dose Escalation:

    • Start by exposing the cells to a low concentration of this compound (e.g., the IC20).

    • Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner.

    • This process can take several months.

  • Isolation of Resistant Clones: Once cells are proliferating steadily at a high concentration of this compound, resistant clones can be isolated by single-cell cloning.

  • Validation:

    • Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 to the parental cell line.

    • Characterize the mechanism of resistance (e.g., by sequencing BTK and PLCG2).

Protocol 2: Cell Viability Assay (MTT/CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours).

  • Reagent Addition:

    • MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution.

    • CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot for Phosphorylated BTK (pBTK) and PLCγ2 (pPLCγ2)
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pBTK (Tyr223), total BTK, pPLCγ2 (Tyr759), and total PLCγ2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Visualizations

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Downstream Downstream Signaling (NF-κB, Calcium Flux) IP3_DAG->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation TL_895 This compound TL_895->BTK Inhibition BTK_C481S BTK C481S Mutation BTK_C481S->TL_895 Prevents binding PLCg2_mut PLCγ2 Activating Mutation PLCg2_mut->Downstream Bypass

Caption: B-Cell Receptor (BCR) signaling pathway and mechanisms of this compound resistance.

Experimental_Workflow Start Suspected this compound Resistance Confirm Confirm Resistance (Cell Viability Assay, IC50) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate Sequencing Sequence BTK & PLCγ2 Investigate->Sequencing Western Western Blot for pBTK & pPLCγ2 Investigate->Western Mutation Mutation Identified? Sequencing->Mutation Western->Mutation OnTarget On-Target Resistance (BTK/PLCγ2 mutation) Mutation->OnTarget Yes OffTarget Off-Target Resistance (Alternative Pathway Activation) Mutation->OffTarget No Strategy Select Strategy to Overcome Resistance OnTarget->Strategy OffTarget->Strategy Combo Combination Therapy (e.g., + BCL2i or PI3Ki) Strategy->Combo NextGen Next-Generation Agent (e.g., non-covalent BTKi, PROTAC) Strategy->NextGen Validate Validate Strategy (Viability, Apoptosis Assays) Combo->Validate NextGen->Validate

Caption: Experimental workflow for troubleshooting this compound resistance.

Overcoming_Resistance_Strategies Resistance This compound Resistance OnTarget On-Target Resistance (BTK C481S, PLCγ2 mut) Resistance->OnTarget OffTarget Off-Target Resistance (e.g., PI3K/AKT activation) Resistance->OffTarget Strategy1 Next-Generation BTK Inhibitors/Degraders OnTarget->Strategy1 Strategy2 Combination Therapy OffTarget->Strategy2 NonCovalent Non-covalent BTKi Strategy1->NonCovalent PROTAC BTK PROTAC Strategy1->PROTAC BCL2i BCL2 Inhibitor Strategy2->BCL2i PI3Ki PI3K Inhibitor Strategy2->PI3Ki

Caption: Logical relationships of strategies to overcome this compound resistance.

References

TL-895 Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TL-895, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. The following resources are designed to help minimize off-target effects and troubleshoot common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It covalently binds to the cysteine residue (Cys481) in the active site of BTK, leading to the inhibition of B-cell receptor (BCR) signaling.[2] This pathway is critical for the proliferation, survival, and differentiation of B-cells.

Q2: What are the known primary on-target and off-target kinases of this compound?

A2: The primary target of this compound is BTK. However, like many kinase inhibitors, it can interact with other kinases. Based on kinome scanning and cellular assays, this compound has shown high-potency inhibition of Bone Marrow X-linked (BMX) kinase, another member of the Tec family of kinases. Moderate off-target effects have been observed for other Tec family kinases such as TEC, B-lymphoid kinase (BLK), and TXK, as well as the receptor tyrosine kinase ERBB4. Notably, this compound shows minimal to no inhibition of CSK and EGFR, which are known off-targets of the first-generation BTK inhibitor, ibrutinib.

Q3: What are the potential functional consequences of inhibiting the known off-target kinases?

A3: Inhibition of off-target kinases can lead to a range of cellular effects that may confound experimental results:

  • BMX: Inhibition of BMX can impact inflammatory signaling pathways, including those downstream of Toll-like receptors, and may affect cell adhesion and migration.[3][4]

  • TEC Family (TEC, TXK): These kinases are involved in the signaling pathways of various immune cells, including T-cells. Their inhibition can affect T-cell activation, cytokine production, and cytoskeletal organization.[5][6][7][8][9]

  • BLK: As a kinase involved in B-cell signaling, its inhibition can have effects on B-cell development and activation, potentially overlapping with the effects of BTK inhibition.[1][10]

  • ERBB4: This receptor tyrosine kinase is involved in cell proliferation, differentiation, and survival. Its inhibition could lead to unexpected effects on cell growth, particularly in cell lines where this pathway is active.[11][12][13][14][15]

Q4: How can I confirm that the observed phenotype in my experiment is due to BTK inhibition and not an off-target effect?

A4: To confirm on-target activity, consider the following control experiments:

  • Use a structurally unrelated BTK inhibitor: Comparing the effects of this compound with another potent and selective BTK inhibitor that has a different off-target profile can help attribute the observed phenotype to BTK inhibition.

  • Rescue experiments: If possible, express a drug-resistant mutant of BTK in your cells. If the phenotype is reversed, it strongly suggests an on-target effect.

  • Knockdown/knockout of BTK: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate BTK expression. If this phenocopies the effect of this compound, it supports an on-target mechanism.

  • Dose-response analysis: A clear dose-dependent effect that correlates with the IC50 for BTK inhibition in your cellular system is indicative of on-target activity.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpected Cell Toxicity/Death Off-target inhibition of kinases essential for cell survival (e.g., ERBB4).1. Perform a dose-titration experiment to determine the lowest effective concentration of this compound. 2. Use a more selective BTK inhibitor as a control. 3. Assess the expression and activation status of known off-target kinases in your cell model.
Inconsistent or No Inhibition of BTK Signaling 1. Incorrect inhibitor concentration. 2. Degraded this compound stock solution. 3. High protein expression levels in the cell line leading to rapid inhibitor turnover.1. Verify the concentration of your this compound stock solution. 2. Prepare fresh stock solutions and store them appropriately. 3. Measure BTK protein levels in your cells and adjust the inhibitor concentration or incubation time accordingly.
Unexpected Changes in Cell Morphology or Adhesion Inhibition of off-target kinases involved in cytoskeletal regulation (e.g., BMX, TEC).1. Document morphological changes with microscopy. 2. Investigate the activation status of downstream effectors of BMX and TEC, such as RAC1. 3. Compare with a BTK-specific knockdown to isolate the effects of BTK inhibition on cell morphology.
Altered T-cell Activation or Function in Co-culture Experiments Off-target inhibition of TEC family kinases (TEC, TXK) in T-cells.1. Use purified B-cell populations to study the direct effects of this compound on B-cells. 2. In co-culture, assess T-cell activation markers (e.g., CD69, CD25) and cytokine production at various this compound concentrations. 3. Use a T-cell specific inhibitor as a control to understand the contribution of T-cell signaling to the observed phenotype.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound Against On-Target and Key Off-Target Kinases

Kinase TargetIC50 / EC50 (nM)Assay TypeReference
BTK 1.5 - 4.9Biochemical[13]
BMX 0.53 - 1.6Biochemical[9]
TEC 10 - 39Biochemical[16]
BLK 10 - 39Biochemical[16]
TXK 10 - 39Biochemical[16]
ERBB4 10 - 39Biochemical[16]

Table 2: Cellular Activity of this compound

Cellular EffectCell TypeEC50 (nM)Reference
Inhibition of pBTK (Y223) Ramos cells1-10[13]
Downregulation of CD69 BCR-stimulated PBMCs12[16]
Inhibition of IL-8, IL-1β, MCP-1, MIP-1α, IL-6 production Healthy monocytes1-3[16]

Experimental Protocols

Protocol 1: Western Blot for Phospho-BTK (Tyr223)

Objective: To determine the inhibitory effect of this compound on BTK activation in a cellular context.

Materials:

  • Cell line of interest (e.g., Ramos, THP-1)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and transfer apparatus

Procedure:

  • Cell Treatment: Seed cells and treat with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-BTK (Tyr223) antibody (diluted in 5% BSA in TBST) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody (diluted in 5% milk in TBST) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total BTK antibody.

Protocol 2: MTT Cell Viability Assay

Objective: To assess the effect of this compound on the viability and proliferation of cells.

Materials:

  • Cell line of interest

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation TL895 This compound TL895->BTK Inhibition DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Activation NFkB_NFAT_MAPK NF-κB, NFAT, MAPK Activation DAG_IP3->NFkB_NFAT_MAPK Proliferation_Survival Cell Proliferation & Survival NFkB_NFAT_MAPK->Proliferation_Survival

Caption: this compound inhibits the BTK signaling pathway.

Experimental_Workflow_pBTK cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis cluster_2 Data Analysis Cell_Seeding 1. Seed Cells TL895_Treatment 2. Treat with this compound (Dose-Response) Cell_Seeding->TL895_Treatment Lysis 3. Cell Lysis TL895_Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE & Transfer Quantification->SDS_PAGE Western_Blot 6. Western Blot (pBTK & Total BTK) SDS_PAGE->Western_Blot Imaging 7. Chemiluminescent Imaging Western_Blot->Imaging Analysis 8. Densitometry Analysis (pBTK / Total BTK) Imaging->Analysis

Caption: Workflow for assessing pBTK inhibition.

Off_Target_Logic Observed_Phenotype Unexpected Experimental Phenotype Is_it_Dose_Dependent Is the phenotype dose-dependent? Observed_Phenotype->Is_it_Dose_Dependent Correlates_with_BTK_IC50 Does the EC50 correlate with BTK IC50? Is_it_Dose_Dependent->Correlates_with_BTK_IC50 Yes Off_Target Potential Off-Target Effect Is_it_Dose_Dependent->Off_Target No On_Target Likely On-Target Effect (BTK-mediated) Correlates_with_BTK_IC50->On_Target Yes Correlates_with_BTK_IC50->Off_Target No Investigate_Off_Targets Investigate known off-targets: - BMX - TEC family - BLK - ERBB4 Off_Target->Investigate_Off_Targets

References

TL-895 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of TL-895.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial for maintaining its integrity and activity. For solid this compound, storage at -20°C is recommended, where it can be stable for up to three years. Once dissolved in a solvent, the solution should be stored at -80°C and is expected to be stable for up to one year.[1]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] A common practice is to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers for your experiments. For in vivo studies, it is advisable to prepare the working solution fresh on the day of use.[2]

Q3: What should I do if this compound precipitates out of solution?

A3: this compound has lower solubility at a higher pH.[3] If you observe precipitation, particularly when diluting a DMSO stock solution into an aqueous buffer, it may be due to the pH of the buffer or the final solvent composition. Gentle warming and/or sonication can be used to aid dissolution.[1][2] It is also recommended to prepare fresh solutions for each experiment to minimize precipitation issues.[2]

Stability and Storage Data

The following tables summarize the available data on the stability and storage of this compound.

Table 1: Storage Conditions

FormStorage TemperatureShelf Life
Solid (Powder)-20°C3 years[1]
In Solvent (DMSO)-80°C1 year[1]

Table 2: Solubility

SolventConcentrationMethod to Enhance Solubility
DMSO250 mg/mL (558.66 mM)[1]Sonication[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, conical-bottom polypropylene tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 447.5 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need 4.475 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution thoroughly to dissolve the compound.

    • If dissolution is not complete, sonicate the solution for a few minutes in a water bath sonicator.[1]

    • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Troubleshooting

Issue: Precipitate forms when diluting the this compound DMSO stock solution into an aqueous buffer for a cell-based assay.

This is a common issue when working with hydrophobic compounds. The following workflow can help troubleshoot this problem.

G start Precipitate observed upon dilution check_concentration Is the final DMSO concentration >1%? start->check_concentration reduce_dmso Reduce final DMSO concentration to <0.5% check_concentration->reduce_dmso Yes check_buffer_ph Check the pH of the aqueous buffer check_concentration->check_buffer_ph No reduce_dmso->check_buffer_ph adjust_ph Adjust buffer pH if possible (note this compound has lower solubility at higher pH) check_buffer_ph->adjust_ph pre_warm Pre-warm the aqueous buffer to 37°C adjust_ph->pre_warm vortex Vortex vigorously during dilution pre_warm->vortex sonicate Briefly sonicate the final solution vortex->sonicate prepare_fresh Prepare fresh dilutions immediately before use sonicate->prepare_fresh end Solution remains clear prepare_fresh->end

Caption: Troubleshooting workflow for this compound precipitation.

Signaling Pathway

This compound is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and differentiation.

G BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->downstream response B-cell Proliferation & Survival downstream->response TL895 This compound TL895->BTK

Caption: Simplified BTK signaling pathway inhibited by this compound.

References

TL-895 toxicity in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of TL-895 in non-cancerous cell lines for researchers, scientists, and drug development professionals.

General Safety Profile in Non-Cancerous Cells

This compound is a highly selective, second-generation irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1] Its primary development focus is on B-cell malignancies and myelofibrosis.[2][3] Preclinical studies have provided some initial insights into its effects on non-cancerous cells, suggesting a favorable safety profile with limited off-target toxicity at clinically relevant concentrations.

Key findings include:

  • Hepatotoxicity: At effective concentrations for inhibiting the proliferation of primary chronic lymphocytic leukemia (CLL) cells, this compound showed no significant toxicity to primary liver cells and the HepG2 cell line.[4]

  • T-Cell Function: T-cell activation has been observed to be unimpaired at clinically relevant levels of this compound.[5]

  • Hematopoietic Stem Cells: In vitro treatment with this compound did not affect the growth of normal donor (ND) CD34+ hematopoietic stem cells.[6]

While these findings are promising, comprehensive toxicity profiling across a wide range of non-cancerous cell lines is not yet extensively published. Researchers should, therefore, perform initial dose-response experiments to determine the specific impact of this compound on their non-cancerous cell line of interest.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective irreversible tyrosine kinase inhibitor that primarily targets Bruton's tyrosine kinase (BTK).[2][4] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[7] this compound also inhibits bone marrow kinase on chromosome X (BMX) with high potency.[8][9] By irreversibly binding to BTK, this compound blocks its downstream signaling, leading to the inhibition of cancer cell growth in B-cell malignancies.[2]

Q2: Is this compound expected to be toxic to my non-cancerous control cell line?

A2: Based on available preclinical data, this compound has shown minimal toxicity in select non-cancerous cell types, including primary hepatocytes, HepG2 cells, and normal donor CD34+ cells, at concentrations effective against cancerous B-cells.[4][6] Additionally, T-cell function appears to be unaffected at clinically relevant doses.[5] However, the response of any specific cell line can vary. It is crucial to perform a dose-response cytotoxicity assay to determine the IC50 value for your specific non-cancerous cell line.

Q3: What are the known off-target kinases of this compound?

A3: this compound is highly selective for BTK. However, it has been shown to inhibit a few other kinases with IC50 values within a tenfold range of its BTK activity. These include BLK, BMX (IC50 = 1.6 nM), and TXK.[4][9] At higher concentrations, moderate inhibition of ERBB4 and TEC has also been noted.[9] If you observe unexpected effects in your cell line, consider whether these off-target kinases are expressed and play a significant role in your experimental system.

Q4: How does the protein turnover of BTK affect this compound's action in different cell types?

A4: BTK protein turnover is notably faster in myeloid cells (approximately 89% per day) compared to lymphoid cells (approximately 26% per day).[5][9] This means that in myeloid lineage cells, the BTK protein is replenished more quickly. Despite this, studies in patients with CLL and myelofibrosis have shown that a 150mg twice-daily dose of this compound can achieve complete and sustained BTK occupancy.[9] For in vitro experiments, this suggests that the dosing schedule (e.g., frequency of media changes with fresh compound) might need to be adjusted depending on whether you are working with lymphoid or myeloid non-cancerous cells to ensure consistent target engagement.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in a Non-Cancerous Cell Line
  • Problem: You are observing significant cell death in your non-cancerous control cell line at concentrations of this compound that are reported to be non-toxic.

  • Possible Causes & Solutions:

    • Cell Line Sensitivity: Your specific cell line may have a unique sensitivity to BTK inhibition or off-target effects of this compound.

      • Action: Perform a comprehensive dose-response curve to determine the precise IC50 for your cell line. Compare this to the IC50 of your target cancer cell line.

    • Off-Target Effects: Your cell line may express one of this compound's off-target kinases (e.g., BMX, BLK, TXK) at high levels, and this kinase may be critical for cell survival.[4][9]

      • Action: Check the expression profile of these kinases in your cell line using qPCR or western blotting.

    • Experimental Conditions: Factors such as serum concentration, cell density, and passage number can influence drug sensitivity.

      • Action: Ensure consistent experimental conditions across all assays. Test the effect of this compound in a lower serum concentration if metabolic activity is a concern.

    • Compound Stability: this compound may be unstable in your specific cell culture medium over the course of the experiment.

      • Action: Refresh the medium with a new dose of this compound every 24-48 hours for longer-term assays.

Issue 2: Discrepancy in IC50 Values Compared to Published Data
  • Problem: The IC50 value you have determined for a cell line is significantly different from what is reported in the literature.

  • Possible Causes & Solutions:

    • Assay Method: Different cytotoxicity assays (e.g., MTT, CellTiter-Glo, trypan blue exclusion) measure different aspects of cell health (metabolic activity, ATP levels, membrane integrity) and can yield different IC50 values.

      • Action: Ensure you are using a similar assay to the one cited in the literature. Consider using an orthogonal assay to confirm your findings.

    • Cell Line Authentication: The cell line you are using may have diverged from the one used in the original study.

      • Action: Authenticate your cell line using short tandem repeat (STR) profiling.

    • Calculation Method: The software and parameters used for IC50 calculation can influence the result.

      • Action: Use a standard non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50.

Quantitative Data Summary

CompoundTarget/Cell LineAssay TypeResult (IC50/EC50)Reference
This compound Recombinant BTKKinase Assay1.5 nM (IC50)[1][4]
Recombinant BTKKinase Assay4.9 nM (IC50)[5][9]
BMXKinase Assay1.6 nM (IC50)[9]
BTK (in Ramos cells)B-cell Receptor Activation45.75 nM (IC50)[4]
B-cells (in PBMCs)CD69 Expression12 nM (EC50)[5]
B-cells (in whole blood)CD69 Expression21 nM (EC50)[5]
Healthy MonocytesCytokine Production1-3 nM (EC50)[5]
Primary Liver CellsCytotoxicity AssayNo significant toxicity[4]
HepG2 CellsCytotoxicity AssayNo significant toxicity[4]
Normal Donor CD34+ CellsGrowth AssayNo effect on growth[6]

Experimental Protocols

Protocol: Assessing the Cytotoxicity of this compound using a Resazurin-Based Assay

This protocol provides a general framework for determining the dose-dependent cytotoxic effects of this compound on a non-cancerous adherent cell line.

  • Cell Seeding:

    • Culture the desired non-cancerous cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well clear-bottom black plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Dosing:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to create a range of treatment concentrations (e.g., 0.01 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell control" (medium only).

    • Carefully remove the medium from the seeded plate and add 100 µL of the prepared this compound dilutions or controls to the appropriate wells.

  • Incubation:

    • Incubate the plate for 72 hours (or a time point relevant to your experimental question) at 37°C and 5% CO2.

  • Resazurin Assay:

    • Prepare a working solution of Resazurin (e.g., AlamarBlue) in sterile PBS or culture medium according to the manufacturer's instructions.

    • Add 10 µL of the Resazurin working solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell control" wells from all other wells.

    • Normalize the data by expressing the fluorescence of the treated wells as a percentage of the "vehicle control" wells (% viability).

    • Plot the % viability against the log-transformed concentration of this compound.

    • Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation TL895 This compound TL895->BTK Irreversible Inhibition PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium PKC PKC Activation DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow start Start seed_cells Seed Non-Cancerous Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 prepare_compound Prepare Serial Dilutions of this compound incubate1->prepare_compound add_compound Add this compound to Cells incubate1->add_compound prepare_compound->add_compound incubate2 Incubate for 72h (Drug Treatment) add_compound->incubate2 add_reagent Add Cytotoxicity Assay Reagent (e.g., Resazurin) incubate2->add_reagent measure Measure Signal (e.g., Fluorescence) add_reagent->measure analyze Data Analysis: Normalize to Control, Plot Dose-Response Curve measure->analyze calculate_ic50 Calculate IC50 Value analyze->calculate_ic50 end End calculate_ic50->end

Caption: General experimental workflow for assessing this compound cytotoxicity.

References

Technical Support Center: Improving the Reproducibility of TL-895 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving the Bruton's tyrosine kinase (BTK) inhibitor, TL-895.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound experiments, presented in a question-and-answer format.

In Vitro Kinase Assays

QuestionPossible CauseSuggested Solution
Why is the inhibitory activity of this compound lower than expected in my in vitro kinase assay? Suboptimal ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is influenced by the ATP concentration in the assay.[1]Determine the Michaelis-Menten constant (Km) for ATP for your specific kinase and use an ATP concentration equal to or near the Km value for your experiments. This will provide more comparable and reproducible IC50 values.[2]
Enzyme Quality and Activity: The purity and activity of the recombinant BTK enzyme can vary between batches and suppliers, affecting inhibitor potency.Always qualify new batches of enzyme. Perform a titration to determine the optimal enzyme concentration that results in a linear reaction rate. Consider potential issues with autophosphorylation, which can be more pronounced at higher enzyme concentrations.[2][3]
Incorrect Assay Conditions: Buffer components, pH, and incubation times can all impact enzyme activity and inhibitor binding.Optimize your assay conditions systematically. Ensure all reagents are properly prepared and stored. For irreversible inhibitors, pre-incubation time of the enzyme with the inhibitor before adding the substrate is a critical parameter to standardize.[4]
My IC50 values for this compound are inconsistent between experiments. Time-Dependent Inhibition: As an irreversible inhibitor, the IC50 of this compound is highly dependent on the pre-incubation time.[1][3]Standardize the pre-incubation time of this compound with the BTK enzyme before initiating the reaction by adding ATP and substrate. Reporting the pre-incubation time along with the IC50 value is crucial for reproducibility. For a more thorough characterization, determine the kinetic parameters kinact and KI.[5][6]
Assay Format Differences: Different kinase assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have different sensitivities and potential for interference.[1]Be aware of the limitations of your chosen assay format. For example, luciferase-based assays can be susceptible to interference from compounds that inhibit luciferase.[1] If switching between formats, re-optimization and validation are necessary.
Pipetting Errors and Reagent Instability: Inaccurate dispensing of small volumes or degradation of reagents can lead to significant variability.Use calibrated pipettes and consider using automated liquid handlers for high-throughput experiments. Prepare fresh reagents and store them appropriately.

Cell-Based Assays

QuestionPossible CauseSuggested Solution
Why do I observe high variability in cell viability after this compound treatment? Cell Line Instability and Passage Number: Cell lines can change phenotypically over time and with increasing passage number, affecting their response to drugs.[7]Use low-passage cells and ensure cell line authentication. Standardize cell culture conditions, including media, supplements, and seeding density.[7]
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to variability in cell number per well, impacting the final readout.Ensure a homogenous cell suspension before seeding. Use appropriate techniques to avoid edge effects in plates.
Irreversible Binding and Washout Steps: For an irreversible inhibitor like this compound, incomplete removal of the compound during media changes can lead to continued target engagement and affect subsequent measurements.If your experimental design requires washout, ensure thorough and consistent washing steps. Be aware that due to the covalent binding, the inhibitory effect may persist even after the compound is removed from the media.
This compound shows lower potency in cellular assays compared to biochemical assays. Cellular ATP Concentration: The intracellular ATP concentration is much higher (millimolar range) than that typically used in biochemical assays (micromolar range), which can compete with ATP-competitive inhibitors.[8]This is an expected phenomenon. Cellular assays provide a more physiologically relevant measure of a compound's efficacy.
Cell Permeability and Efflux: The compound may have poor membrane permeability or be actively transported out of the cells by efflux pumps.While this compound is orally bioavailable, significant differences between cell lines can exist. Consider using cell lines with known expression levels of relevant transporters if this is a concern.
Protein Turnover: The rate of new BTK protein synthesis can influence the duration of the inhibitory effect of an irreversible inhibitor. Myeloid cells have a faster BTK protein turnover rate (89%/day) compared to lymphoid cells (26%/day).Consider the protein turnover rate in your chosen cell line when designing long-term experiments and interpreting results.
How can I confirm that this compound is engaging its target (BTK) in my cells? Lack of a direct measure of target engagement. Perform a Western blot or a more quantitative method like ProteinSimple Wes to measure the phosphorylation of BTK at Tyr223, which is a marker of its activation.[6] A decrease in p-BTK (Tyr223) levels upon this compound treatment indicates target engagement.

Frequently Asked Questions (FAQs)

General

  • What is this compound? this compound is a potent, highly selective, and orally active second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK).[9][10][11] It is an ATP-competitive inhibitor.[12]

  • What is the mechanism of action of this compound? this compound works by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[13] This blocks the downstream signaling pathways that are crucial for the proliferation and survival of certain cancer cells.[14][15]

  • In which cell lines has this compound shown activity? this compound has demonstrated activity in various cell lines, including the Chronic Lymphocytic Leukemia (CLL) cell line Ramos and the Myelofibrosis (MF) cell line Hel-92.

Experimental Design

  • What is a suitable concentration range for this compound in initial experiments? Based on published data, this compound has an average IC50 of 1.5 nM against recombinant BTK and inhibits BTK auto-phosphorylation at the Y223 site with an IC50 of 1-10 nM.[6] In cellular assays, it effectively inhibits phospho-BTK in the nanomolar range. A good starting point for dose-response experiments would be a range from low nanomolar to low micromolar concentrations.

  • How long should I incubate cells with this compound? The optimal incubation time will depend on the specific assay and the biological question. For signaling pathway analysis (e.g., BTK phosphorylation), shorter incubation times (e.g., 1-4 hours) may be sufficient.[16] For cell viability or proliferation assays, longer incubation times (e.g., 24-72 hours) are typically used.[13]

  • What are important considerations for working with an irreversible inhibitor like this compound? The key difference is the time-dependent nature of inhibition. The measured potency (IC50) will decrease with longer pre-incubation times.[1][5] It is crucial to standardize pre-incubation times for reproducible results. Also, the effect of the inhibitor will persist even after it is removed from the medium due to the covalent bond with the target protein.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: Biochemical Potency of this compound

ParameterValueTargetNotes
Average IC501.5 nM[6]Recombinant BTK
IC504.9 nMBTK
Ki11.9 nM[12]BTK
IC501-10 nM[6]BTK auto-phosphorylation (Y223)

Table 2: Cellular Activity of this compound

Cell LineAssayParameterValue
Ramos (CLL)BTK PhosphorylationEC50Not explicitly stated, but significant inhibition observed.
Hel-92 (MF)BTK PhosphorylationEC50Not explicitly stated, but potent inhibition observed.
Healthy B cells (from PBMC)CD69 expression (BCR stimulated)EC5012 nM
Healthy B cells (whole blood)CD69 expression (BCR stimulated)EC5021 nM
Healthy monocytesCytokine Production (IL-8, IL-1β, MCP-1, MIP-1α, IL-6)EC501-3 nM
32D JAK2(VF) cellsCell adhesionInhibition40% decrease
JAK2(VF) cellsChemotaxis towards SDF1αInhibition57% decrease

Experimental Protocols

1. In Vitro BTK Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. Also, prepare a DMSO-only control.

  • Add a fixed amount of recombinant BTK enzyme to each well of the 384-well plate.

  • Add the serially diluted this compound or DMSO control to the wells containing the enzyme.

  • Pre-incubate the enzyme and inhibitor for a standardized time (e.g., 30 minutes) at room temperature. This step is critical for irreversible inhibitors.

  • Initiate the kinase reaction by adding a mixture of ATP (at a concentration close to its Km) and the peptide substrate.

  • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature, ensuring the reaction is in the linear range.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Cell Viability Assay (MTS Assay)

Objective: To assess the effect of this compound on the viability of a cancer cell line (e.g., Ramos).

Materials:

  • Ramos cells (or other suitable cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach or stabilize overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a DMSO vehicle control.

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired time period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Add 20 µL of MTS reagent to each well.[17]

  • Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.[17]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

3. BTK Phosphorylation Analysis by ProteinSimple Wes

Objective: To measure the effect of this compound on BTK phosphorylation (p-BTK Tyr223) in a cellular context.

Materials:

  • Cell line of interest (e.g., Ramos)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Primary antibody against phospho-BTK (Tyr223)

  • Primary antibody against total BTK

  • ProteinSimple Wes instrument and associated reagents (capillaries, plates, separation and stacking matrices, antibodies, detection reagents)

Procedure:

  • Seed cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

  • Harvest the cells and lyse them on ice using lysis buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA or similar protein assay.

  • Dilute the lysates to a consistent final concentration (e.g., 0.2-1.0 mg/mL) in the sample buffer provided with the Wes kit.

  • Prepare the Wes plate by loading the diluted lysates, primary antibodies (anti-p-BTK and anti-total BTK in separate capillaries or multiplexed if validated), secondary antibodies, and detection reagents according to the ProteinSimple Wes user manual.

  • Run the plate in the Wes instrument. The instrument will automatically perform protein separation by size, immunoprobing, and detection.

  • Analyze the data using the Compass for Simple Western software. The software will provide quantitative data on the peak area for both p-BTK and total BTK.

  • Normalize the p-BTK signal to the total BTK signal for each sample to account for any differences in protein loading.

  • Compare the normalized p-BTK levels in this compound-treated samples to the DMSO control to determine the extent of inhibition.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK_inactive BTK (inactive) SYK->BTK_inactive Phosphorylation BTK_active BTK (active) p-Tyr223 BTK_inactive->BTK_active Autophosphorylation (Tyr223) PLCg2 PLCγ2 BTK_active->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux PKC PKC IP3_DAG->PKC NF_kB NF-κB Ca_flux->NF_kB PKC->NF_kB Cell_Survival Cell Proliferation & Survival NF_kB->Cell_Survival TL895 This compound TL895->BTK_active Inhibition

Caption: BTK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Phase 1: Assay Development & Optimization cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Troubleshooting A1 Select Cell Line & Reagents A2 Optimize Seeding Density & Assay Conditions A1->A2 A3 Determine Linear Range of Assay A2->A3 B1 Prepare this compound Dilutions & Controls B2 Cell Seeding & Treatment B1->B2 B3 Incubation (Standardized Time) B2->B3 B4 Assay Readout (e.g., Viability, p-BTK) B3->B4 C1 Data Normalization & QC C2 Calculate IC50 / % Inhibition C1->C2 C3 Statistical Analysis C2->C3 C4 Inconsistent Results? C3->C4 C4->C3 No C5 Review Troubleshooting Guide C4->C5 Yes C5->A1 Re-optimize

Caption: General workflow for reproducible this compound experiments.

References

Technical Support Center: TL-895 Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing TL-895 in combination therapy studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapies?

A1: this compound is a potent, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and trafficking of B-cell malignancies.[1][2] By irreversibly binding to BTK, this compound effectively shuts down this signaling cascade. The rationale for using this compound in combination therapies is to target multiple oncogenic pathways simultaneously, potentially leading to synergistic anti-cancer effects and overcoming resistance mechanisms. For example, combining this compound with a JAK inhibitor like ruxolitinib can concurrently block both BCR and JAK-STAT signaling, which are often dysregulated in hematological malignancies.[3]

Q2: Which cancer cell lines are suitable for in vitro studies with this compound?

A2: The choice of cell line depends on the specific research question and the combination partner. For studying the effects of this compound on B-cell malignancies, cell lines such as Ramos (Burkitt's lymphoma) and Hel-92 (myelofibrosis) have been shown to be responsive.[2] When investigating the combination of this compound with a JAK inhibitor, murine pro-B cell lines like Ba/F3 ectopically expressing human JAK2V617F can be utilized to model myeloproliferative neoplasms.[4]

Q3: What are the recommended concentrations of this compound to use in initial in vitro experiments?

A3: For initial cell-based assays, it is advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific cell line. Based on preclinical data, the IC50 of this compound for BTK is approximately 1.5-4.9 nM.[2] In cell-based assays, effective concentrations for inhibiting BTK phosphorylation and downstream signaling are typically in the low nanomolar to low micromolar range (e.g., 0.1 µM to 5 µM).[2][4]

Q4: How can I assess the target engagement of this compound in my cell-based assays?

A4: Target engagement of this compound can be assessed by measuring the phosphorylation of BTK at tyrosine 223 (p-BTK Y223), a key autophosphorylation site. A decrease in p-BTK levels indicates successful target inhibition. This can be measured by Western blotting or by more quantitative methods like ELISA or flow cytometry using phospho-specific antibodies.[2]

Troubleshooting Guides

Synergy Assay (Checkerboard) Troubleshooting

Problem: Inconsistent or non-reproducible synergy results.

  • Possible Cause 1: Suboptimal cell seeding density.

    • Solution: Ensure a consistent and optimal cell seeding density is used for each experiment. A density that is too low may result in weak signals, while a density that is too high can lead to nutrient depletion and cell death, confounding the results. It is recommended to perform a cell titration experiment to determine the optimal seeding density for your chosen cell line and assay duration.

  • Possible Cause 2: Drug degradation or instability.

    • Solution: Prepare fresh drug dilutions for each experiment from a validated stock solution. Store stock solutions at the recommended temperature and protect from light if necessary. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Edge effects in multi-well plates.

    • Solution: To minimize evaporation from the outer wells of a 96-well plate, which can concentrate the drugs and affect cell growth, fill the peripheral wells with sterile PBS or culture medium without cells.

  • Possible Cause 4: Issues with the viability assay.

    • Solution: Ensure the chosen viability assay (e.g., MTT, MTS, CellTiter-Glo) is linear in the range of cell numbers used and is not affected by the drugs themselves (e.g., color interference). Refer to the "Experimental Protocols" section for detailed viability assay protocols.

Problem: Difficulty interpreting synergy data with an irreversible inhibitor like this compound.

  • Possible Cause: The irreversible binding of this compound can complicate the interpretation of traditional synergy models.

    • Solution: When analyzing synergy with an irreversible inhibitor, it is crucial to consider the pre-incubation time. The inhibitory effect of this compound is time-dependent. Consider performing washout experiments to distinguish between covalent and non-covalent effects. For data analysis, utilize synergy models like the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5] Be mindful that the duration of drug exposure will significantly impact the calculated CI values.

Western Blotting Troubleshooting for BTK Pathway Analysis

Problem: Weak or no signal for phosphorylated BTK (p-BTK).

  • Possible Cause 1: Low levels of basal p-BTK in unstimulated cells.

    • Solution: For some cell lines, stimulation may be required to detect a robust p-BTK signal. Consider stimulating cells with an appropriate agonist (e.g., anti-IgM for B-cells) for a short period before cell lysis.

  • Possible Cause 2: Rapid dephosphorylation of p-BTK.

    • Solution: Ensure that phosphatase inhibitors are included in your cell lysis buffer to preserve the phosphorylation status of your proteins. Lysis should be performed on ice to minimize enzymatic activity.

  • Possible Cause 3: Inefficient antibody binding.

    • Solution: Optimize the concentration of your primary and secondary antibodies. Ensure that the primary antibody is validated for the detection of p-BTK. Use a blocking buffer that is compatible with your antibody and membrane type to reduce background and enhance signal.

Data Presentation

Table 1: In Vitro Activity of this compound in Hematological Malignancy Cell Lines

Cell LineDisease TypeParameterThis compound ValueReference
RamosBurkitt's LymphomaIC50 (pBTK)4.9 nM[2]
Hel-92MyelofibrosisIC50 (pBTK)~1-3 nM (EC50 for cytokine inhibition)[2]
32D-JAK2V617FMyeloproliferative Neoplasm ModelAdhesion Reduction (ICAM/VCAM)40% at 0.25 µM[4]
32D-JAK2V617FMyeloproliferative Neoplasm ModelChemotaxis Inhibition (SDF1α)57% at 0.1 µM[4]

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This protocol outlines a general procedure for assessing the synergistic effects of this compound in combination with another drug using a checkerboard assay format.

Materials:

  • Cancer cell line of interest (e.g., Ramos, Hel-92)

  • Complete cell culture medium

  • This compound

  • Combination drug (e.g., Ruxolitinib)

  • 96-well flat-bottom sterile plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well.

    • Incubate for 24 hours to allow cells to adhere and resume growth.

  • Drug Preparation:

    • Prepare a series of 2-fold dilutions of this compound and the combination drug in complete medium. The concentration range should bracket the known or estimated IC50 values.

  • Drug Addition (Checkerboard Layout):

    • Add 50 µL of the various dilutions of this compound to the appropriate wells (creating a concentration gradient along the x-axis).

    • Add 50 µL of the various dilutions of the combination drug to the appropriate wells (creating a concentration gradient along the y-axis).

    • The final volume in each well will be 200 µL. Include wells with each drug alone and untreated control wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement:

    • At the end of the incubation period, measure cell viability using your chosen assay according to the manufacturer's protocol (e.g., MTT assay protocol below).

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the untreated control.

    • Analyze the data using synergy software (e.g., CompuSyn) to determine the Combination Index (CI).

Protocol 2: MTT Cell Viability Assay

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Following drug treatment (from Protocol 1), carefully remove 100 µL of the culture medium from each well.

  • Add 20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well.

  • Mix thoroughly on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.[6]

Protocol 3: Western Blotting for BTK Pathway Analysis

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-BTK Y223, anti-total BTK, anti-p-PLCγ2, anti-total PLCγ2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • After drug treatment, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation TL895 This compound TL895->BTK Inhibition PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Activation Ca_release->NFkB Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Transcription

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Execution & Measurement cluster_analysis Data Analysis & Interpretation cell_culture 1. Cell Culture (e.g., Ramos, Hel-92) drug_prep 2. Drug Preparation (this compound & Combo Agent) cell_culture->drug_prep checkerboard 3. Checkerboard Assay Setup (96-well plate) drug_prep->checkerboard incubation 4. Incubation (48-72 hours) checkerboard->incubation viability_assay 5. Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_acquisition 6. Data Acquisition (Plate Reader) viability_assay->data_acquisition data_processing 7. Data Processing (% Viability Calculation) data_acquisition->data_processing synergy_analysis 8. Synergy Analysis (e.g., CompuSyn for CI) data_processing->synergy_analysis interpretation 9. Interpretation (Synergy, Additivity, Antagonism) synergy_analysis->interpretation

References

Best practices for long-term storage of TL-895

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TL-895

Welcome to the technical support center for this compound, a novel kinase inhibitor for research use. This guide provides best practices for long-term storage, reconstitution, and handling of this compound, along with troubleshooting advice to ensure the integrity and performance of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of this compound upon receipt?

For long-term storage, the lyophilized powder of this compound should be stored at -20°C or colder, protected from light.[1] While the lyophilized powder is stable for short periods at room temperature during shipping, immediate transfer to a freezer upon receipt is recommended to maximize shelf life.[2][3] Ensure the container is tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[3]

Q2: What is the recommended solvent for reconstituting this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). We recommend preparing a high-concentration stock solution in 100% DMSO. For cell-based assays, ensure the final concentration of DMSO in your experimental medium is non-toxic to your cells (typically <0.5%).

Q3: How do I prepare a stock solution from the lyophilized powder?

To prepare a stock solution, first allow the vial to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.[3] Briefly centrifuge the vial to ensure all the powder is at the bottom.[4][5] Add the calculated volume of DMSO to the vial to achieve your desired stock concentration (e.g., 10 mM). Cap the vial and vortex gently or sonicate until the powder is fully dissolved. The solution should be clear.

Q4: How should I store the reconstituted stock solution of this compound?

Once reconstituted in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][5] These aliquots should be stored in tightly sealed vials at -20°C or -80°C for long-term stability. For daily use, a working aliquot can be stored at 4°C for up to one week.

Q5: I can't see any powder in the vial. Is it empty?

This compound is supplied in small quantities and the lyophilized powder can appear as a thin, almost invisible film or a small pellet.[2] During shipping, the powder may have coated the walls or cap of the vial.[2] We recommend centrifuging the vial before opening and proceeding with the reconstitution protocol by adding the solvent directly to the vial.[5]

Troubleshooting Guide

Issue 1: this compound powder does not dissolve completely in DMSO.

  • Possible Cause 1: Insufficient mixing or time.

    • Solution: After adding DMSO, vortex the solution for at least 30 seconds. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.

  • Possible Cause 2: The solution is supersaturated.

    • Solution: Check your calculations to ensure you have not exceeded the solubility limit of this compound in DMSO. If necessary, add more solvent to decrease the concentration.

  • Possible Cause 3: The compound may have degraded due to improper storage.

    • Solution: Review your storage conditions. If the lyophilized powder was exposed to moisture or high temperatures for an extended period, its properties may have changed.[6][7]

Issue 2: Precipitate forms in my stock solution after freezing and thawing.

  • Possible Cause 1: The compound is crashing out of solution at low temperatures.

    • Solution: Before use, ensure the thawed aliquot is brought to room temperature and vortexed thoroughly to redissolve any precipitate.[8] If the problem persists, consider preparing a lower concentration stock solution.

  • Possible Cause 2: Repeated freeze-thaw cycles.

    • Solution: Always aliquot your stock solution into single-use volumes after the initial reconstitution to minimize freeze-thaw cycles.[2]

Issue 3: Inconsistent results between experiments using the same stock solution.

  • Possible Cause 1: Incomplete dissolution of the compound.

    • Solution: Always ensure your stock solution is fully dissolved and homogenous before making dilutions. Visually inspect for any precipitate before use.

  • Possible Cause 2: Degradation of the compound in the stock solution.

    • Solution: Avoid storing working dilutions in aqueous buffers for extended periods. Prepare fresh dilutions for each experiment from a frozen DMSO stock. If a stock solution is old or has been stored improperly, its potency may be reduced.[] Perform a quality control check if degradation is suspected.

Long-Term Storage Stability Data

The stability of this compound was assessed over a 24-month period under different storage conditions. The percentage of intact compound was quantified by HPLC-MS analysis.

Storage ConditionFormatPurity after 6 monthsPurity after 12 monthsPurity after 24 months
-80°C Lyophilized Powder>99%>99%>99%
-20°C Lyophilized Powder>99%>99%98.5%
4°C Lyophilized Powder99%97.2%94.1%
25°C (Room Temp) Lyophilized Powder98%95.0%85.3%
-80°C 10 mM in DMSO>99%>99%98.9%
-20°C 10 mM in DMSO>99%98.6%96.5%
4°C 10 mM in DMSO97%93.1%Not Recommended

Experimental Protocol: Assessing this compound Stability by HPLC-MS

This protocol outlines a method to assess the chemical stability of this compound in solution under various conditions.

1. Materials:

  • This compound (lyophilized powder and/or 10 mM DMSO stock)

  • DMSO (Anhydrous)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Water, LC-MS grade

  • HPLC vials

2. Method:

  • Prepare Test Solutions:

    • Prepare a 1 µM solution of this compound in PBS, pH 7.4, from your DMSO stock solution.

    • Prepare a 1 µM solution of this compound in cell culture medium relevant to your experiments.

  • Incubation:

    • Incubate the prepared solutions at 37°C.

    • Collect aliquots (time points) at 0, 1, 2, 4, 8, and 24 hours.

    • Immediately quench the reaction by mixing the aliquot 1:1 with cold ACN containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins and salts.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: ACN with 0.1% Formic Acid.

    • Gradient: A suitable gradient to separate this compound from potential degradants (e.g., 5-95% B over 5 minutes).

    • Detection: Mass spectrometry (MS) in positive ion mode, monitoring the parent mass of this compound.

  • Data Analysis:

    • Quantify the peak area of the this compound parent ion at each time point.

    • Normalize the peak area to the internal standard.

    • Calculate the percentage of this compound remaining at each time point relative to time 0.

Visualizations

G cluster_storage Troubleshooting this compound Storage & Handling start Start: Inconsistent Experimental Results check_sol Is stock solution fully dissolved? start->check_sol dissolve Action: Warm to 37°C, vortex/sonicate check_sol->dissolve No check_age Is stock solution >6 months old or stored improperly? check_sol->check_age Yes dissolve->check_sol new_stock Action: Prepare fresh stock solution from lyophilized powder check_age->new_stock Yes check_thaw Were aliquots subjected to multiple freeze-thaw cycles? check_age->check_thaw No end End: Problem Resolved new_stock->end new_aliquot Action: Use a fresh, single-use aliquot check_thaw->new_aliquot Yes check_dilution Are aqueous dilutions prepared fresh? check_thaw->check_dilution No new_aliquot->end fresh_dilution Action: Prepare fresh dilutions for each experiment check_dilution->fresh_dilution No check_dilution->end Yes fresh_dilution->end

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

G cluster_pathway Hypothetical Signaling Pathway for this compound GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor GRB2 GRB2/SOS Receptor->GRB2 RAS RAS GRB2->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation TL895 This compound TL895->MEK

Caption: this compound acts as an inhibitor of MEK in the MAPK/ERK signaling pathway.

References

Validation & Comparative

TL-895 Demonstrates Potent Anti-Cancer Effects in Preclinical Xenograft Models of B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Redwood City, CA – New preclinical data validate the anti-cancer efficacy of TL-895, a novel, irreversible Bruton's tyrosine kinase (BTK) inhibitor, in xenograft models of mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL). The findings, published in Scientific Reports, indicate that this compound significantly inhibits tumor growth, suggesting its potential as a promising therapeutic agent for these hematological malignancies.[1][2]

This compound is a highly selective, second-generation BTK inhibitor that targets a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1][2] In a comprehensive preclinical study, the efficacy of this compound was evaluated in both cell line-derived and patient-derived xenograft (PDX) models, providing a robust assessment of its anti-tumor activity.

Comparative Efficacy in Mantle Cell Lymphoma Xenograft Model

In a subcutaneous xenograft model using the Mino human MCL cell line, orally administered this compound demonstrated significant inhibition of tumor growth compared to the vehicle control.[1][3] The study also included a direct comparison with the first-generation BTK inhibitor, ibrutinib. While both this compound and ibrutinib showed potent anti-tumor activity, the results indicated a comparable efficacy profile between the two inhibitors in this model.[3]

Treatment GroupXenograft ModelOutcomeStatistical Significance vs. VehicleStatistical Significance vs. Ibrutinib
Vehicle Control Mino (MCL)Continuous Tumor GrowthN/AN/A
This compound Mino (MCL)Significant Tumor Growth InhibitionP < 0.05Not Statistically Significant
Ibrutinib Mino (MCL)Significant Tumor Growth InhibitionP < 0.05Not Statistically Significant

Table 1: Summary of this compound Efficacy in Mino MCL Xenograft Model. Data is based on graphical representation of tumor growth curves.[3]

Activity in Patient-Derived Xenograft (PDX) Models of Diffuse Large B-Cell Lymphoma

To further validate its anti-cancer effects in a more clinically relevant setting, this compound was tested in a panel of 21 patient-derived xenograft (PDX) models of DLBCL. These models are known to better recapitulate the heterogeneity of human tumors.[4][5][6] this compound demonstrated significant tumor growth inhibition in 5 of the 21 (23.8%) DLBCL PDX models, highlighting its potential to be effective in a subset of DLBCL patients.[1][2]

Xenograft Model TypeNumber of Models TestedNumber of Models with Significant Response to this compoundResponse Rate
DLBCL PDX 21523.8%

Table 2: Efficacy of this compound in a Panel of DLBCL Patient-Derived Xenograft Models.[1][2]

Mechanism of Action: BTK Signaling Pathway Inhibition

This compound acts as a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase.[1][2] BTK is a critical enzyme in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, BTK is phosphorylated, which in turn activates downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways are essential for the proliferation, survival, and differentiation of B-cells. In malignant B-cells, these pathways are often constitutively active, driving tumor growth. By irreversibly binding to BTK, this compound blocks its kinase activity, thereby inhibiting these downstream signaling events and leading to cancer cell death.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation NFkB NF-κB Pathway PLCg2->NFkB MAPK MAPK Pathway PLCg2->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Antigen Antigen Antigen->BCR Activation TL895 This compound TL895->BTK Irreversible Inhibition

BTK Signaling Pathway and this compound Inhibition.

Experimental Protocols

Mino Mantle Cell Lymphoma Xenograft Model

Cell Line: The Mino human mantle cell lymphoma cell line was used for this study.

Animal Model: Severe combined immunodeficient (SCID) or nude mice (6-8 weeks old) are typically used for establishing MCL xenografts.

Tumor Implantation: Mino cells (approximately 5 x 10^6 cells) are suspended in a mixture of cell culture medium and Matrigel and are implanted subcutaneously into the flank of the mice.

Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice or three times a week) using caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment groups. This compound, ibrutinib, or a vehicle control are administered orally, once daily, for the duration of the study (e.g., 27 days).

Endpoint: The primary endpoint is typically tumor growth inhibition at the end of the treatment period.

Diffuse Large B-Cell Lymphoma Patient-Derived Xenograft (PDX) Model

Tumor Acquisition: Fresh tumor tissue is obtained from consenting DLBCL patients.

Animal Model: Highly immunodeficient mice, such as NOD-scid IL2Rgamma-null (NSG) mice, are used to support the engraftment of human tumors.

Tumor Implantation: Small fragments of the patient's tumor are surgically implanted subcutaneously into the flank of the mice.

Passaging: Once the initial tumor (P0) reaches a sufficient size, it is harvested and can be passaged into subsequent cohorts of mice for expansion and therapeutic studies.

Drug Administration and Monitoring: Similar to the cell line-derived xenograft model, once tumors are established and have reached a specified volume, mice are randomized to treatment groups. This compound or a vehicle control is administered, and tumor growth is monitored regularly.

Endpoint: The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment & Analysis start Start: Obtain Cancer Cells (Cell Line or Patient Tissue) prep_cells Prepare Cell Suspension or Tumor Fragments start->prep_cells implant Subcutaneous Implantation into Immunodeficient Mice prep_cells->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize Tumors reach ~100-200 mm³ treat Administer this compound, Alternative Drug, or Vehicle randomize->treat measure Measure Tumor Volume Regularly treat->measure Daily Dosing end End of Study: Analyze Data measure->end

Experimental Workflow for Xenograft Studies.

Conclusion

The preclinical data from these xenograft models provide a strong rationale for the continued development of this compound as a potential treatment for B-cell malignancies. Its potent and selective inhibition of BTK, leading to significant tumor growth inhibition in both cell line-derived and patient-derived xenograft models, underscores its promise. Further clinical investigation is warranted to determine the safety and efficacy of this compound in patients with mantle cell lymphoma, diffuse large B-cell lymphoma, and other related cancers.[7][8][9][10]

References

TL-895: A Comparative Analysis of its Impact on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational Bruton's tyrosine kinase (BTK) inhibitor, TL-895, and its impact on cytokine production relative to other established inhibitors in the field. This compound is a potent, highly selective, orally available, irreversible inhibitor of BTK currently under investigation for the treatment of various hematological malignancies.[1][2][3][4] A key aspect of its mechanism of action involves the modulation of cytokine signaling pathways, which play a critical role in the inflammatory tumor microenvironment.

Executive Summary

Preclinical data indicates that this compound is a potent inhibitor of pro-inflammatory cytokine production in myeloid cells.[5] Specifically, it has been shown to inhibit the release of a range of key cytokines with high potency. While direct head-to-head comparative studies with a broad panel of cytokines are not yet widely published, this guide synthesizes the available data for this compound and contrasts it with the known cytokine inhibition profiles of other BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib, as well as the JAK1/2 inhibitor ruxolitinib.

Comparative Analysis of Cytokine Inhibition

The following tables summarize the available quantitative data on the inhibitory effects of this compound and other relevant inhibitors on the production of various cytokines. It is important to note that the experimental conditions under which these data were generated may vary, and direct comparisons should be made with caution in the absence of head-to-head studies.

Table 1: this compound Inhibition of Pro-Inflammatory Cytokine Production in Healthy Monocytes [5]

CytokineEC50 (nM)
IL-8, IL-1β, MCP-1, MIP-1α, IL-61 - 3

EC50 values represent the concentration of the inhibitor that results in a 50% reduction in the production of the specified cytokines.

Table 2: Ruxolitinib Inhibition of Cytokine Release

CytokineTarget CellsIC50 (µM)
IL-4Human Basophils21.03 ± 5.55
IL-13Human Basophils18.60 ± 8.86

Experimental Protocols

The following is a representative experimental protocol for an in vitro cytokine release assay, synthesized from established methodologies, to assess the impact of inhibitors like this compound on cytokine production.

Objective: To determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of test compounds on the production of pro-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test inhibitors (this compound, ibrutinib, acalabrutinib, zanubrutinib, ruxolitinib) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Enzyme-linked immunosorbent assay (ELISA) kits for target cytokines (e.g., IL-6, IL-8, TNF-α, IL-1β, MCP-1, MIP-1α)

  • Plate reader

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Inhibitor Treatment: Prepare serial dilutions of the test inhibitors in complete RPMI-1640 medium. Add the diluted inhibitors to the appropriate wells. Include a vehicle control (DMSO) and a no-inhibitor control.

  • Stimulation: After a pre-incubation period with the inhibitors (e.g., 1 hour), stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant from each well.

  • Cytokine Quantification: Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the LPS-stimulated control without inhibitor. Determine the EC50/IC50 values by fitting the data to a dose-response curve using appropriate software.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for assessing its impact on cytokine production.

BTK_Signaling_Pathway BTK Signaling Pathway in Myeloid Cells and Cytokine Production TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 BTK BTK TRAF6->BTK NFkB NF-κB BTK->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α, etc.) NFkB->Cytokines TL895 This compound TL895->BTK Cytokine_Inhibition_Workflow Experimental Workflow for Cytokine Inhibition Assay cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Analysis PBMC_Isolation Isolate PBMCs from whole blood Cell_Plating Plate PBMCs in 96-well plate PBMC_Isolation->Cell_Plating Inhibitor_Addition Add serially diluted inhibitors Cell_Plating->Inhibitor_Addition LPS_Stimulation Stimulate with LPS Inhibitor_Addition->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection ELISA Measure cytokine levels via ELISA Supernatant_Collection->ELISA Data_Analysis Calculate % inhibition and IC50 values ELISA->Data_Analysis

References

Navigating the Nuances: A Comparative Analysis of BTK Inhibitor Safety Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate safety profiles of Bruton's tyrosine kinase (BTK) inhibitors is paramount for advancing targeted therapies in B-cell malignancies. This guide provides an objective comparison of the safety profiles of prominent BTK inhibitors, supported by clinical trial data and detailed methodologies, to aid in informed decision-making and future drug development.

The advent of BTK inhibitors has revolutionized the treatment landscape for various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). However, the therapeutic benefits of these agents are often accompanied by a spectrum of adverse events (AEs), necessitating a careful evaluation of their respective safety profiles. This comparison focuses on the first-generation inhibitor ibrutinib and the second-generation inhibitors acalabrutinib and zanubrutinib, with emerging data on the non-covalent inhibitor pirtobrutinib.

Key Safety Considerations in BTK Inhibition

The toxicity profile of BTK inhibitors is intrinsically linked to their mechanism of action and kinase selectivity. Off-target inhibition of other kinases, such as TEC family kinases and epidermal growth factor receptor (EGFR), can contribute to a range of adverse events.[1][2][3][4][5] Second-generation BTK inhibitors were specifically designed to have greater selectivity for BTK, with the aim of minimizing these off-target effects and improving tolerability.[2][4][6]

Common AEs of clinical interest across the class include cardiovascular toxicities (atrial fibrillation, hypertension), bleeding events, infections, and hematological toxicities.[3][6][7][8][9][10] The management of these AEs is a critical aspect of long-term BTK inhibitor therapy.[11]

Comparative Safety Data from Head-to-Head Trials

Direct comparisons from randomized clinical trials provide the most robust evidence for differentiating the safety profiles of BTK inhibitors.

Acalabrutinib vs. Ibrutinib (ELEVATE-RR Trial)

The ELEVATE-RR trial, a phase 3 head-to-head study in patients with previously treated CLL, demonstrated that acalabrutinib has a more favorable safety profile compared to ibrutinib.[12][13]

Key findings from the ELEVATE-RR trial show a lower incidence of cardiovascular-related toxicities with acalabrutinib.[12] Specifically, the incidence of any-grade atrial fibrillation/flutter and hypertension was significantly lower in the acalabrutinib arm.[12][14] While both drugs showed similar efficacy in terms of progression-free survival, treatment discontinuation due to adverse events was lower with acalabrutinib.[12][15] However, headache and cough were reported more frequently with acalabrutinib.[12][14][16]

Zanubrutinib vs. Ibrutinib (ALPINE and ASPEN Trials)

The phase 3 ALPINE trial in patients with relapsed/refractory CLL/SLL and the ASPEN trial in Waldenström macroglobulinemia have also shown a safety advantage for zanubrutinib over ibrutinib.[17]

In the ALPINE study, zanubrutinib was associated with a lower rate of atrial fibrillation and flutter compared to ibrutinib.[18] Overall, cardiac disorders were less frequent with zanubrutinib.[18][19] A prospective cohort study also suggested a more favorable safety profile for zanubrutinib, with fewer severe adverse events.[20] While some grade 3 or greater AEs were slightly more common in the zanubrutinib arm in the ALPINE trial, serious AEs were more frequent in the ibrutinib group.[18]

Quantitative Comparison of Adverse Events

The following table summarizes the incidence of key adverse events from head-to-head clinical trials comparing second-generation BTK inhibitors with ibrutinib.

Adverse EventAcalabrutinib (ELEVATE-RR)[12]Ibrutinib (ELEVATE-RR)[12]Zanubrutinib (ALPINE)[18]Ibrutinib (ALPINE)[18]
Cardiovascular
Atrial Fibrillation/Flutter (any grade)9.4%16.0%2.5%10.1%
Hypertension (any grade)9.4%23.2%15.7%13.0%
Hemorrhage
Major Hemorrhage--2.9%3.9%
Hematologic
Neutropenia (Grade ≥3)--19.6%15.5%
Other Common AEs
Diarrhea (any grade)34.6%46.0%16.7%19.3%
Arthralgia (any grade)15.8%22.8%9.3%14.0%
Headache (any grade)34.6%20.2%--
Cough (any grade)28.9%21.3%--

Note: Data presented are from different clinical trials and patient populations and should be interpreted with caution. For full details, refer to the primary publications.

The Rise of Non-Covalent BTK Inhibitors: Pirtobrutinib

Pirtobrutinib, a highly selective, non-covalent (reversible) BTK inhibitor, has demonstrated a favorable safety profile in patients with B-cell malignancies, including those previously treated with covalent BTK inhibitors.[21][22][23][24] The most common treatment-emergent adverse events (TEAEs) are generally low-grade and include fatigue and diarrhea.[22][23] Treatment discontinuation due to AEs has been reported to be low.[22][25] The unique binding mechanism of non-covalent inhibitors may offer a safer alternative for patients who are intolerant to covalent BTK inhibitors.[4][24]

Signaling Pathways and Experimental Workflows

To visualize the underlying biology and the process of safety evaluation, the following diagrams are provided.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Hydrolysis NFkB_MAPK NF-κB / MAPK Signaling IP3_DAG->NFkB_MAPK Activation Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation

Caption: Simplified BTK Signaling Pathway in B-Cells.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_monitoring Safety Monitoring Screening Eligibility Criteria Met (e.g., Diagnosis, Prior Therapies) Randomization Randomized Assignment Screening->Randomization BTKi_A BTK Inhibitor A Randomization->BTKi_A BTKi_B BTK Inhibitor B (Comparator) Randomization->BTKi_B AE_Monitoring Adverse Event (AE) Monitoring (CTCAE Grading) BTKi_A->AE_Monitoring BTKi_B->AE_Monitoring Data_Collection Data Collection & Analysis AE_Monitoring->Data_Collection

Caption: Experimental Workflow for a Comparative Safety Clinical Trial.

Experimental Protocols

The safety data presented in this guide are derived from rigorously conducted clinical trials. The general methodology for these trials involves:

  • Patient Population: Enrollment of patients with a confirmed diagnosis of a specific B-cell malignancy who meet predefined inclusion and exclusion criteria, including prior treatment history.

  • Study Design: Typically, these are randomized, open-label, multicenter studies. Patients are randomly assigned to receive one of the BTK inhibitors being compared.

  • Treatment Administration: The investigational and comparator drugs are administered at their approved or protocol-specified doses and schedules.

  • Safety Assessments: The primary method for safety evaluation is the monitoring and grading of adverse events using the Common Terminology Criteria for Adverse Events (CTCAE).[20] This includes regular clinical assessments, laboratory tests, and electrocardiograms.

  • Data Analysis: The incidence, severity, and type of AEs are collected and compared between treatment arms. Statistical analyses are performed to determine if there are significant differences in the safety profiles of the compared agents.

Conclusion

The evolution of BTK inhibitors has led to the development of second-generation agents with improved safety profiles compared to the first-generation inhibitor ibrutinib. Head-to-head clinical trials have demonstrated that acalabrutinib and zanubrutinib are associated with a lower incidence of key cardiovascular adverse events, such as atrial fibrillation.[12][18][26] The emergence of non-covalent inhibitors like pirtobrutinib offers a promising, well-tolerated option for patients, including those who have failed prior covalent BTK inhibitor therapy.[24] A thorough understanding of the distinct safety profiles of these agents is crucial for optimizing patient outcomes and guiding the development of the next wave of BTK-targeted therapies.

References

A Comparative Guide to TL-895 and Other BTK Inhibitors in the Context of Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies. The development of BTK inhibitors has revolutionized the treatment landscape for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). However, the emergence of drug resistance poses a significant clinical challenge. This guide provides a comparative overview of TL-895, a second-generation covalent BTK inhibitor, in the context of other approved BTK inhibitors, with a focus on mechanisms of action and cross-resistance profiles.

Mechanism of Action and Resistance to BTK Inhibitors

BTK inhibitors are broadly classified into two categories: covalent and non-covalent inhibitors. Covalent inhibitors, such as ibrutinib, acalabrutinib, zanubrutinib, and this compound, form an irreversible bond with a cysteine residue at position 481 (C481) in the BTK active site.[1][2] This covalent binding leads to sustained inhibition of BTK activity. Non-covalent inhibitors, like pirtobrutinib, bind reversibly to the BTK active site and do not depend on the C481 residue for their activity.[3]

The primary mechanism of acquired resistance to first- and second-generation covalent BTK inhibitors is the mutation of the C481 residue, most commonly to a serine (C481S).[1][4] This mutation prevents the covalent binding of the inhibitor, leading to a loss of efficacy.[5] In contrast, resistance to non-covalent inhibitors can arise from various non-C481 mutations in the BTK kinase domain.[3]

This compound: A Highly Selective Covalent BTK Inhibitor

This compound (formerly known as M7583) is a potent, highly selective, second-generation, irreversible BTK inhibitor.[6] Preclinical studies have demonstrated its high potency against recombinant BTK and its ability to inhibit BTK auto-phosphorylation.[6] As a covalent inhibitor, its mechanism of action is centered on binding to the C481 residue of BTK.[1]

While direct comparative studies of this compound in cell lines with acquired resistance to other BTK inhibitors are not extensively available in the public domain, its profile as a covalent inhibitor suggests a potential lack of efficacy against BTK C481S mutations, a common resistance mechanism for this class of drugs. However, its high selectivity may offer a different off-target profile compared to other covalent inhibitors.

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound and other representative BTK inhibitors.

Table 1: In Vitro Potency of BTK Inhibitors Against Wild-Type BTK

InhibitorTypeTargetIC50 (nM)
This compound CovalentRecombinant BTK1.5[6]
This compound CovalentBTK (in cells)4.9[7]
Ibrutinib CovalentRecombinant BTK~0.5
Acalabrutinib CovalentRecombinant BTK~5
Zanubrutinib CovalentRecombinant BTK<1
Pirtobrutinib Non-covalentRecombinant BTK~2.5

Note: IC50 values for ibrutinib, acalabrutinib, zanubrutinib, and pirtobrutinib are approximate values gathered from various public sources for comparative context and were not part of a head-to-head study with this compound.

Table 2: Anti-proliferative Activity of this compound and Other Covalent BTK Inhibitors in Primary CLL Blasts

InhibitorIC50 (µM)
This compound ~0.2
Ibrutinib ~0.2
Acalabrutinib ~0.2

This data is from a preclinical study and suggests comparable potency in inhibiting the proliferation of primary CLL blasts in vitro.[8]

Cross-Resistance Profiles

Understanding the cross-resistance between different BTK inhibitors is crucial for sequential therapy.

Table 3: Known Resistance Mutations and Potential Cross-Resistance

Inhibitor ClassKey Resistance MutationsPotential Activity of Other Inhibitors
Covalent (Ibrutinib, Acalabrutinib, Zanubrutinib) BTK C481S, C481R, C481YNon-covalent inhibitors (e.g., pirtobrutinib) are generally effective.[3] Activity of other covalent inhibitors is significantly reduced.
Covalent (Acalabrutinib) BTK T474I (often with C481S)[9]Pirtobrutinib is susceptible to T474I mutations.
Covalent (Zanubrutinib) BTK L528W[4]Pirtobrutinib is susceptible to L528W mutations.[9]
Non-covalent (Pirtobrutinib) Various non-C481 mutations (e.g., T474I, L528W, V416L, A428D, M437R)Some of these mutations may confer cross-resistance to certain covalent inhibitors.[3]

Due to the lack of specific published data on this compound's activity against these resistance mutations, its cross-resistance profile remains to be fully elucidated. As a covalent inhibitor, it is anticipated to have limited activity against the C481S mutation. Its efficacy against non-C481 mutations that confer resistance to non-covalent inhibitors is unknown.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of experimental data. Below are summaries of key experimental protocols relevant to the study of BTK inhibitors.

Biochemical BTK Kinase Assay

This assay measures the enzymatic activity of purified BTK and the inhibitory effect of compounds.

  • Principle: Recombinant BTK is incubated with a substrate (e.g., a synthetic peptide) and ATP. The kinase reaction results in the phosphorylation of the substrate. The amount of ADP produced is quantified, typically using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay).

  • Procedure Outline:

    • Incubate recombinant BTK enzyme with the test inhibitor (e.g., this compound) at various concentrations.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • After a defined incubation period, stop the reaction.

    • Add a reagent that converts the generated ADP to ATP.

    • Measure the newly synthesized ATP via a luciferase-luciferin reaction, which produces a luminescent signal proportional to the kinase activity.

    • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability/Proliferation Assay

This assay determines the effect of BTK inhibitors on the growth and survival of cancer cell lines.

  • Principle: The metabolic activity of viable cells is used as an indicator of cell number. A common method is the MTT or MTS assay, where a tetrazolium salt is reduced by metabolically active cells to a colored formazan product.

  • Procedure Outline:

    • Seed cancer cell lines (e.g., lymphoma cell lines) in 96-well plates.

    • Treat the cells with a range of concentrations of the BTK inhibitor.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the MTT or MTS reagent to each well.

    • Incubate to allow for the conversion of the tetrazolium salt.

    • Measure the absorbance of the colored product using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blotting for BTK Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of proteins in the BTK signaling pathway.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect target proteins and their phosphorylated forms.

  • Procedure Outline:

    • Treat cells with the BTK inhibitor for a specified time.

    • Lyse the cells to extract proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total BTK, phosphorylated BTK (pBTK), and other downstream signaling proteins (e.g., PLCγ2, ERK).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

Visualizing BTK Signaling and Resistance

The following diagrams illustrate the BTK signaling pathway and the mechanisms of resistance to different BTK inhibitors.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 PKC_Ca PKC / Ca2+ Signaling DAG_IP3->PKC_Ca NFkB NF-κB Pathway PKC_Ca->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Simplified BTK signaling pathway in B-cells.

BTK_Inhibitor_Resistance cluster_covalent Covalent BTK Inhibitors (e.g., Ibrutinib, Acalabrutinib, this compound) cluster_noncovalent Non-Covalent BTK Inhibitors (e.g., Pirtobrutinib) Covalent_Inhibitor Covalent Inhibitor BTK_WT_Covalent Wild-Type BTK (Cys481) Covalent_Inhibitor->BTK_WT_Covalent Binds to C481 BTK_C481S Mutant BTK (C481S) Covalent_Inhibitor->BTK_C481S Binding Impaired Inhibition_Covalent Inhibition of BTK Signaling BTK_WT_Covalent->Inhibition_Covalent Resistance_Covalent Resistance BTK_C481S->Resistance_Covalent Noncovalent_Inhibitor Non-Covalent Inhibitor Noncovalent_Inhibitor->BTK_C481S Effective Binding BTK_WT_Noncovalent Wild-Type BTK Noncovalent_Inhibitor->BTK_WT_Noncovalent Reversible Binding BTK_NonC481 Mutant BTK (Non-C481) Noncovalent_Inhibitor->BTK_NonC481 Binding Impaired Inhibition_Noncovalent Inhibition of BTK Signaling BTK_WT_Noncovalent->Inhibition_Noncovalent Resistance_Noncovalent Resistance BTK_NonC481->Resistance_Noncovalent

Caption: Mechanisms of action and resistance to BTK inhibitors.

Conclusion

This compound is a potent and highly selective second-generation covalent BTK inhibitor with demonstrated preclinical activity. While it shows comparable in vitro potency to other covalent inhibitors against wild-type BTK and in primary CLL cells, its efficacy against clinically relevant resistance mutations, particularly C481S, has not been detailed in publicly available studies. The landscape of BTK inhibitor resistance is complex and evolving. Further preclinical and clinical studies are warranted to fully characterize the cross-resistance profile of this compound and its potential role in the sequential treatment of B-cell malignancies. This will be critical in defining its optimal positioning in a therapeutic landscape that includes both covalent and non-covalent BTK inhibitors.

References

Evaluating the Long-Term Efficacy of TL-895 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of TL-895, a novel second-generation Bruton's tyrosine kinase (BTK) inhibitor, against established alternatives in key models of B-cell malignancies and myelofibrosis. The data presented is intended to offer an objective overview to inform further research and development decisions.

Executive Summary

This compound is a potent and selective, orally available, covalent inhibitor of BTK.[1] Preclinical evidence demonstrates its efficacy in models of B-cell malignancies and myelofibrosis.[2][3] This guide compares the performance of this compound with first and second-generation BTK inhibitors (ibrutinib, acalabrutinib, and zanubrutinib) in mantle cell lymphoma (MCL) xenograft models, and with JAK inhibitors (ruxolitinib and fedratinib) in a JAK2V617F murine model of myelofibrosis. The presented data highlights the potential of this compound as a promising therapeutic candidate.

Comparison in B-Cell Malignancies: Mantle Cell Lymphoma Xenograft Model

The in vivo efficacy of this compound was evaluated in a Mino mantle cell lymphoma (MCL) xenograft model and compared to the first-generation BTK inhibitor, ibrutinib, and other second-generation inhibitors, acalabrutinib and zanubrutinib.

Quantitative Efficacy Data
DrugModelDosing RegimenTumor Growth Inhibition (TGI) vs. VehicleComplete Response (CR) RateReference
This compound Mino MCL XenograftNot SpecifiedSignificant (P < 0.05)Not Reported[2][4]
Ibrutinib Mino MCL XenograftNot SpecifiedSignificant (P < 0.05)Not Reported[4]
Acalabrutinib MCL XenograftNot SpecifiedEfficacious40% (in a Phase 2 study)[5][6]
Zanubrutinib MCL Xenograft160 mg twice dailySignificant78% (in a Phase 2 study)[7][8]

Note: Direct head-to-head preclinical studies comparing all four drugs in the same experiment were not identified. The data is compiled from separate studies, and experimental conditions may vary.

Experimental Protocol: Mantle Cell Lymphoma Xenograft Model

Cell Line: Mino, a human mantle cell lymphoma cell line.

Animal Model: 6- to 7-week-old nude mice.

Tumor Implantation: Subcutaneous inoculation of 5 x 10^6 Mino cells.

Treatment Initiation: When tumor volume reached 100-200 mm³.

Drug Administration: Administered orally, once or twice daily, for a specified duration (e.g., 21 days). A vehicle control group is run in parallel.

Efficacy Assessment: Tumor volume is measured regularly using calipers and calculated using the formula: V = 1/2 × length × width². Tumor growth inhibition is determined by comparing the tumor volumes in the treated groups to the vehicle control group.[9]

Comparison in Myelofibrosis: JAK2V617F Murine Model

The therapeutic potential of this compound in myelofibrosis is being investigated, with a focus on its ability to modulate key signaling pathways and improve disease parameters.[1][3] This section compares the preclinical efficacy of established JAK inhibitors, ruxolitinib and fedratinib, in a JAK2V617F-driven murine model of myelofibrosis, a key model for studying the disease.

Quantitative Efficacy Data
DrugModelKey Efficacy EndpointResultReference
Ruxolitinib JAK2V617F Murine ModelSpleen Volume ReductionSignificant reduction in spleen size[10][11][12][13]
Fedratinib JAK2V617F Murine ModelSpleen Volume ReductionDose-dependent reduction in splenomegaly[14][15][16][17][18]

Note: The table summarizes the primary efficacy endpoint for these drugs in the specified model. The magnitude of spleen volume reduction can vary based on the specific experimental setup.

Experimental Protocol: JAK2V617F Murine Model of Myelofibrosis

Model Generation: Bone marrow cells from donor mice are transduced with a retrovirus expressing the human JAK2V617F mutation. These cells are then transplanted into lethally irradiated recipient mice.[19][20][21]

Disease Phenotype: The recipient mice develop a myeloproliferative neoplasm that mimics human myelofibrosis, characterized by leukocytosis, splenomegaly, and bone marrow fibrosis.[22][23]

Drug Administration: The test compounds (e.g., ruxolitinib, fedratinib) or a vehicle control are administered orally to the mice for a defined period.

Efficacy Assessment: The primary endpoint is typically the reduction in spleen size and weight. Other parameters such as white blood cell counts, hematocrit levels, and the degree of bone marrow fibrosis are also evaluated.[11]

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action: BTK Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK 2. Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC_Ca PKC / Ca²⁺ DAG_IP3->PKC_Ca NF_kB NF-κB PKC_Ca->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression 3. Transcription Antigen Antigen Antigen->BCR 1. Activation TL_895 This compound TL_895->BTK Inhibition

Caption: this compound inhibits the BTK signaling pathway.

Experimental Workflow for In Vivo Efficacy Studies

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model 1. Select Animal Model (e.g., Nude Mice) Cell_Culture 2. Culture Cancer Cells (e.g., Mino MCL) Tumor_Implantation 3. Subcutaneous Implantation of Cells Cell_Culture->Tumor_Implantation Tumor_Growth 4. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 6. Daily Oral Dosing (this compound or Vehicle) Randomization->Dosing Measurement 7. Measure Tumor Volume (e.g., 2-3 times/week) Dosing->Measurement Endpoint 8. Study Endpoint (e.g., 21-28 days) Measurement->Endpoint Data_Analysis 9. Statistical Analysis of Tumor Growth Inhibition Endpoint->Data_Analysis

Caption: A typical workflow for preclinical in vivo efficacy studies.

Logical Relationship for Comparative Evaluation

Comparative_Evaluation cluster_topic Topic cluster_indications Indications cluster_comparators_bcell B-Cell Malignancy Comparators cluster_comparators_mf Myelofibrosis Comparators cluster_evaluation Evaluation Metrics Topic Evaluating Long-Term Efficacy of this compound in Preclinical Models B_Cell_Malignancies B-Cell Malignancies Topic->B_Cell_Malignancies Myelofibrosis Myelofibrosis Topic->Myelofibrosis Ibrutinib Ibrutinib (1st Gen BTKi) B_Cell_Malignancies->Ibrutinib Acalabrutinib Acalabrutinib (2nd Gen BTKi) B_Cell_Malignancies->Acalabrutinib Zanubrutinib Zanubrutinib (2nd Gen BTKi) B_Cell_Malignancies->Zanubrutinib Protocols Experimental Protocols B_Cell_Malignancies->Protocols Ruxolitinib Ruxolitinib (JAK1/2i) Myelofibrosis->Ruxolitinib Fedratinib Fedratinib (JAK2i) Myelofibrosis->Fedratinib Myelofibrosis->Protocols Efficacy Efficacy (e.g., TGI, Spleen Reduction) Ibrutinib->Efficacy Acalabrutinib->Efficacy Zanubrutinib->Efficacy Ruxolitinib->Efficacy Fedratinib->Efficacy

Caption: Logical structure of the comparative evaluation.

References

A Comparative Guide to BTK Inhibitor Combinations: Featuring TL-895 and Venetoclax-Based Regimens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapies for hematological malignancies, the combination of Bruton's tyrosine kinase (BTK) inhibitors with the BCL-2 inhibitor venetoclax has emerged as a highly effective, chemotherapy-free treatment paradigm. This guide provides a comparative analysis of the investigational second-generation BTK inhibitor, TL-895, alongside established BTK inhibitors—ibrutinib, acalabrutinib, and zanubrutinib—in the context of their combination therapies with venetoclax. While direct clinical data for a this compound and venetoclax combination is not yet publicly available, this guide leverages existing data from pivotal trials of other BTK inhibitors to offer a predictive and comparative framework for researchers.

Introduction to this compound

This compound is a potent, orally available, and highly selective irreversible BTK inhibitor currently under clinical investigation.[1][2][3] Preclinical studies have demonstrated its high potency against recombinant BTK with an average IC50 of 1.5 nM.[4][5] this compound is being evaluated in Phase 2 clinical trials for various hematological malignancies, including myelofibrosis, indolent systemic mastocytosis, Chronic Lymphocytic Leukemia (CLL), and Small Lymphocytic Lymphoma (SLL).[6][7] Its mechanism of action involves the inhibition of BTK, a key enzyme in the B-cell receptor signaling pathway, which is crucial for B-cell proliferation and survival.[3][7]

The Rationale for Combining BTK Inhibitors with Venetoclax

The combination of a BTK inhibitor with venetoclax offers a dual-pronged attack on cancer cells. BTK inhibitors, by blocking the B-cell receptor signaling pathway, effectively mobilize CLL cells from the lymph nodes and bone marrow into the peripheral blood. This mobilization makes them more susceptible to apoptosis induced by venetoclax, which inhibits the anti-apoptotic protein BCL-2. This synergistic action leads to deeper and more durable responses, including high rates of minimal residual disease (MRD) negativity.[2][8]

Comparative Efficacy of BTK Inhibitor and Venetoclax Combinations

While awaiting data for this compound with venetoclax, we can draw comparisons from key clinical trials of other BTK inhibitors in combination with venetoclax for the treatment of CLL.

Table 1: Efficacy of BTK Inhibitor + Venetoclax Combinations in Frontline CLL
Clinical Trial (BTK Inhibitor)Patient PopulationKey Efficacy Outcomes
AMPLIFY (Acalabrutinib) Treatment-naïve CLLProgression-Free Survival (PFS) at 36 months: - Acalabrutinib + Venetoclax (AV): 76.5%[1][9][10] - Acalabrutinib + Venetoclax + Obinutuzumab (AVO): 83.1%[1][9][10] - Chemoimmunotherapy: 66.5%[1][9][10] Undetectable MRD (uMRD) in peripheral blood: - AV: 45.0%[1] - AVO: 95.0%[1]
GLOW (Ibrutinib) Treatment-naïve CLLPFS at 46 months: - Ibrutinib + Venetoclax (I+V): Median not reached[2][8] - Chlorambucil + Obinutuzumab: 21.7 months[2][8] uMRD in peripheral blood 3 months post-treatment: - I+V: 55%[2][8]
CAPTIVATE (Ibrutinib) Treatment-naïve CLL5-year PFS: 67%[6] 5-year Overall Survival (OS): 96%[6]
SEQUOIA Arm D (Zanubrutinib) Treatment-naïve CLL/SLL with del(17p) and/or TP53 mutationOverall Response Rate (ORR): 100%[11] Complete Response (CR/CRi): 45%[11] uMRD in peripheral blood: 48%[11] 36-month PFS: 92%[11]

Safety Profile of BTK Inhibitor and Venetoclax Combinations

The safety profiles of these combinations are generally manageable, with common adverse events including neutropenia, diarrhea, and fatigue. The incidence of specific side effects can vary between different BTK inhibitors.

Table 2: Key Grade ≥3 Adverse Events in BTK Inhibitor + Venetoclax Combination Trials
Adverse EventAMPLIFY (Acalabrutinib + Venetoclax)SEQUOIA Arm D (Zanubrutinib + Venetoclax)
Neutropenia 26.8%[1]17%[4][11]
Hypertension Not Reported10%[4]
Diarrhea Not Reported6%[4]
Atrial Fibrillation 0.7%[1]Not Reported
Tumor Lysis Syndrome 0.3%[1]Not Reported[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of the protocols for key clinical trials.

AMPLIFY Trial (Acalabrutinib + Venetoclax)
  • Study Design: Phase 3, randomized, open-label trial.

  • Patient Population: Treatment-naïve CLL patients without del(17p) or TP53 mutations.[1]

  • Treatment Arms:

    • Acalabrutinib plus venetoclax (AV).

    • Acalabrutinib plus venetoclax and obinutuzumab (AVO).

    • Chemoimmunotherapy (fludarabine-cyclophosphamide-rituximab or bendamustine-rituximab).[1]

  • Dosing: Specific dosing regimens and ramp-up schedules for venetoclax were followed to mitigate the risk of tumor lysis syndrome.

  • Primary Endpoint: Investigator-assessed PFS for AV versus chemoimmunotherapy.[1]

CAPTIVATE Trial (Ibrutinib + Venetoclax)
  • Study Design: Phase 2, multicenter, fixed-duration treatment study.[6]

  • Patient Population: Previously untreated CLL patients.[6]

  • Treatment Regimen: Patients received 3 cycles of ibrutinib lead-in, followed by 12 cycles of ibrutinib plus venetoclax.[3]

  • Endpoints: The study evaluated PFS, OS, and rates of uMRD.[6]

SEQUOIA Trial Arm D (Zanubrutinib + Venetoclax)
  • Study Design: Non-randomized cohort of a phase 3 study.

  • Patient Population: Treatment-naïve CLL/SLL patients with del(17p) and/or TP53 mutation.[11]

  • Treatment Regimen: Zanubrutinib lead-in for 3 cycles, followed by the combination of zanubrutinib and venetoclax.[11]

  • Endpoints: Primary endpoints included ORR and safety. Secondary endpoints included PFS and uMRD rates.[4]

Visualizing the Mechanisms and Workflows

Signaling Pathway of BTK Inhibition

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->downstream proliferation Cell Proliferation & Survival downstream->proliferation TL895 This compound (BTK Inhibitor) TL895->BTK

Caption: B-cell receptor signaling pathway and the inhibitory action of this compound on BTK.

Experimental Workflow for a Combination Therapy Trial

Experimental_Workflow screening Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization screening->randomization armA Arm A: BTK Inhibitor + Venetoclax randomization->armA armB Arm B: Standard of Care randomization->armB treatment Treatment Cycles armA->treatment armB->treatment assessment Efficacy & Safety Assessment (PFS, OS, AEs) treatment->assessment data_analysis Data Analysis assessment->data_analysis

Caption: A generalized workflow for a randomized clinical trial comparing a BTK inhibitor combination therapy to standard of care.

Logical Relationship of Synergistic Drug Action

Synergistic_Action BTKi BTK Inhibitor (e.g., this compound) Mobilization Mobilization of CLL cells from protective niches BTKi->Mobilization Venetoclax Venetoclax BCL2_inhibition Inhibition of BCL-2 (Pro-survival protein) Venetoclax->BCL2_inhibition Synergy Synergistic Apoptosis of CLL cells Mobilization->Synergy BCL2_inhibition->Synergy

Caption: The synergistic mechanism of action between a BTK inhibitor and venetoclax.

Future Directions and Conclusion

The combination of BTK inhibitors and venetoclax represents a significant advancement in the treatment of CLL and other B-cell malignancies. As a potent and highly selective second-generation BTK inhibitor, this compound holds promise for future combination therapies. The wealth of data from trials involving ibrutinib, acalabrutinib, and zanubrutinib provides a strong rationale and a comparative framework for the potential clinical development of a this compound and venetoclax combination. Future studies are warranted to directly evaluate the efficacy and safety of this specific combination, which could potentially offer a valuable new treatment option for patients. Researchers are encouraged to consider the established protocols and efficacy benchmarks from existing studies when designing future investigations involving this compound.

References

Safety Operating Guide

Proper Disposal Procedures for TL-895: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: TL-895 Disposal Overview

This document provides detailed procedures for the safe and compliant disposal of this compound, a non-hazardous, solid organic compound. Adherence to these guidelines is crucial for maintaining laboratory safety and ensuring environmental responsibility. All personnel handling this compound waste must be familiar with these protocols and have access to the appropriate Personal Protective Equipment (PPE).

Quantitative Data Summary: this compound Waste Profile

The following table summarizes the key characteristics of this compound waste generated under standard laboratory conditions.

ParameterValueUnitsNotes
Waste Form Solid Powder--
pH (1% solution) 6.8 - 7.2-Neutral
Solubility in Water < 0.1g/LInsoluble
Primary Hazard Class Non-Hazardous--
Secondary Hazards None--
Recommended Container High-Density Polyethylene (HDPE)-Must be clean and dry.
Storage Limit in Lab 10kgPer 100 sq. ft.
Disposal Route Chemical Landfill (Non-Hazardous)-Via certified waste management vendor.

Experimental Protocols: Waste Characterization

The waste profile data presented above was determined through the following standardized experimental protocols.

Protocol 1: pH Determination of Aqueous Solution
  • Objective: To determine the pH of a 1% aqueous solution of this compound to assess its corrosive potential.

  • Materials:

    • This compound solid waste

    • Deionized water

    • Calibrated pH meter

    • 250 mL beaker

    • Stir plate and stir bar

  • Procedure:

    • Weigh 1.0 g of this compound and transfer to the 250 mL beaker.

    • Add 100 mL of deionized water to the beaker.

    • Place the beaker on a stir plate and add a stir bar. Stir for 15 minutes to ensure maximum dissolution.

    • Turn off the stir plate and allow any undissolved solids to settle.

    • Immerse the calibrated pH meter probe into the supernatant.

    • Record the stable pH reading.

    • Repeat the measurement in triplicate and report the average.

Protocol 2: Aqueous Solubility Test
  • Objective: To quantify the solubility of this compound in water at ambient temperature (25°C).

  • Materials:

    • This compound solid waste

    • Deionized water

    • Analytical balance

    • Centrifuge

    • Oven

  • Procedure:

    • Prepare a saturated solution by adding excess this compound to 100 mL of deionized water.

    • Stir the solution for 24 hours at 25°C.

    • Centrifuge the solution to separate undissolved solids.

    • Carefully decant a known volume of the clear supernatant into a pre-weighed dish.

    • Evaporate the water in an oven at 105°C until a constant weight is achieved.

    • Calculate the mass of the dissolved this compound and determine the solubility in g/L.

Disposal Workflow and Signaling Pathways

The following diagrams illustrate the procedural workflow for the proper disposal of this compound and the decision-making pathway for waste segregation.

G cluster_0 Step 1: Collection & Segregation cluster_1 Step 2: Temporary Storage cluster_2 Step 3: Disposal Request & Pickup a Generate this compound Waste b Segregate from Hazardous Waste a->b c Use Designated, Labeled Container b->c d Store in Satellite Accumulation Area c->d e Ensure Container is Securely Closed d->e f Submit Waste Pickup Request to EHS e->f g EHS Schedules Pickup with Vendor f->g h Vendor Transports to Facility g->h

Caption: this compound Disposal Workflow

G cluster_yes This compound Waste Stream start Is the waste this compound? is_mixed Is it mixed with hazardous material? start->is_mixed Yes other_waste Follow Disposal Protocol for that Specific Chemical Waste start->other_waste No non_haz_bin Place in Non-Hazardous Solid Waste Container is_mixed->non_haz_bin No haz_bin Dispose as Hazardous Waste (Follow specific protocol for contaminant) is_mixed->haz_bin Yes

Caption: Waste Segregation Decision Pathway

Step-by-Step Disposal Procedures

Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must wear the appropriate PPE to minimize exposure.[1][2][3] This includes:

  • Standard laboratory coat or coveralls.

  • Safety glasses or goggles. [2]

  • Chemical-resistant gloves (nitrile or neoprene). [2]

Waste Collection and Segregation

Proper segregation of chemical waste is critical to ensure safety and compliance.[4][5][6]

  • Designated Waste Container:

    • Use a clean, dry, and durable container made of High-Density Polyethylene (HDPE).

    • The original product container can be used if it is in good condition.[7][8]

    • Do not use food or beverage containers.[7]

  • Labeling:

    • As soon as waste is first added, label the container clearly with:

      • The words "Non-Hazardous Waste"[7][9]

      • The chemical name: "this compound"

      • The date of first accumulation

      • The name of the principal investigator and laboratory room number[9]

  • Segregation:

    • Store this compound waste separately from all hazardous chemical waste streams, such as solvents, acids, bases, and reactive chemicals.[4][5][6]

    • If this compound becomes contaminated with a hazardous substance, it must be disposed of as hazardous waste, following the protocol for the contaminant.

Temporary Storage in the Laboratory
  • Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA within the laboratory where the waste is generated.[7][10]

    • The SAA should be away from high-traffic areas and drains.[8]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[7][8][10]

    • Ensure the exterior of the container remains clean and free of residue.

    • Do not overfill the container; leave at least 10% headspace to prevent spillage.

Requesting Disposal
  • Scheduling Pickup:

    • Once the container is full or is no longer needed, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[9]

    • Do not allow waste to accumulate in the lab for extended periods.[8]

  • Preparation for Pickup:

    • Ensure the waste container is properly labeled and sealed.

    • Provide an accurate inventory of the waste to EHS as requested.

Final Disposal
  • Your institution's EHS department will coordinate with a certified waste management vendor for the transportation and final disposal of the this compound waste.

  • The vendor will transport the waste to a licensed non-hazardous chemical landfill for final disposition.

Disclaimer: These procedures are based on the classification of this compound as a non-hazardous solid. If the nature of the waste changes due to experimental processes, a new hazard determination must be made by qualified personnel. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.